Fluorine-Directed Reactivity in 3,5-Difluoro-2-methylphenol: A Technical Guide to Physicochemical Profiling and Electrophilic Substitution
Executive Summary 3,5-Difluoro-2-methylphenol (CAS 900512-26-7) is a highly specialized fluorinated aromatic building block utilized extensively in pharmaceutical and agrochemical design. The strategic placement of two f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3,5-Difluoro-2-methylphenol (CAS 900512-26-7) is a highly specialized fluorinated aromatic building block utilized extensively in pharmaceutical and agrochemical design. The strategic placement of two fluorine atoms at the meta positions relative to the hydroxyl group, combined with an ortho-methyl group, creates a unique push-pull electronic environment. This whitepaper dissects the causality behind its reactivity, focusing on pKa modulation, lipophilicity (logP), and regioselective electrophilic aromatic substitution (EAS).
Structural and Electronic Profiling (The Causality of Reactivity)
To accurately predict and harness the reactivity of 3,5-difluoro-2-methylphenol, one must analyze the competing inductive (-I) and resonance (+R) effects of its substituents[1].
Hydroxyl Group (Position 1): Acts as a strong
π
-donor (+R), significantly activating the aromatic ring and directing incoming electrophiles to the ortho and para positions.
Methyl Group (Position 2): Provides weak
σ
-donation (+I), slightly increasing overall electron density. While it directs ortho/para, its primary role in this molecule is providing steric hindrance at position 2[2].
Fluorine Atoms (Positions 3 and 5): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that generally deactivates the ring. However, fluorine also possesses lone pairs that donate electron density via resonance (+R) to its ortho and para positions[1]. Because they are located at positions 3 and 5, their +R effects synergistically activate positions 4 and 6 for electrophilic attack.
Regioselectivity Mapping
During an EAS reaction, the positions available for attack are 4 and 6. Position 4 is flanked by the two fluorine atoms (ortho to both), making it highly susceptible to their +R directing effects. Position 6 is ortho to the strongly activating -OH group and para to the -CH3 group. Consequently, electrophilic attack is highly regioselective, yielding predominantly 4- and 6-substituted products[3].
Electronic directing effects of substituents on 3,5-Difluoro-2-methylphenol regioselectivity.
Physicochemical Properties: Tuning pKa and LogP
The incorporation of fluorine into the phenol scaffold profoundly alters its physicochemical properties, which is critical for drug discovery and molecular design[4].
Acidity (pKa): Unsubstituted phenol has a pKa of approximately 10.0[2]. The addition of highly electronegative fluorine atoms at the meta positions stabilizes the phenoxide anion through strong inductive withdrawal (-I). For instance, 3,5-difluorophenol exhibits a predicted pKa of 7.97[5][6]. The presence of the electron-donating 2-methyl group slightly offsets this stabilization, resulting in an estimated pKa of ~8.1 - 8.3 for 3,5-difluoro-2-methylphenol. This increased acidity ensures that the compound is partially ionized at physiological pH, affecting its solubility and binding affinity[7].
Lipophilicity (LogP): Fluorine substitution increases the overall lipophilicity of the molecule[4]. While the hydroxyl group contributes to aqueous solubility, the two fluorine atoms and the methyl group drive the logP higher (estimated ~2.0, based on 3,5-difluorophenol's logP of 1.8[6][8]). This balance is optimal for membrane permeability in pharmacological applications[7].
Despite the deactivating -I effect of the fluorine atoms, the strong +R effect of the hydroxyl group ensures that 3,5-difluoro-2-methylphenol remains highly reactive toward EAS[9]. Standard halogenation can often proceed without the need for harsh Lewis acid catalysts (e.g., FeBr3)[10].
This protocol describes the bromination of 3,5-difluoro-2-methylphenol to yield 4-bromo-3,5-difluoro-2-methylphenol and 6-bromo-3,5-difluoro-2-methylphenol.
Substrate Preparation: Dissolve 1.0 equivalent of 3,5-difluoro-2-methylphenol in glacial acetic acid (0.5 M concentration) under an inert nitrogen atmosphere. Causality: Glacial acetic acid is a polar protic solvent that stabilizes the arenium ion (sigma complex) intermediate formed during EAS[3].
Electrophile Addition: Cool the solution to 0 °C. Add 1.05 equivalents of a 1.0 M solution of elemental bromine (Br
2
) in acetic acid dropwise over 30 minutes. Causality: The low temperature is critical to prevent over-bromination (di-bromination at both 4 and 6 positions), a common pitfall when reacting highly activated phenols[9].
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 8:2) or LC-MS. The reaction typically reaches completion within 1-2 hours.
Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na
2
S
2
O
3
) to neutralize unreacted bromine. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na
2
SO
4
.
Purification: Concentrate the organic layer in vacuo. Purify the crude mixture via silica gel column chromatography to separate the 4-bromo and 6-bromo regioisomers.
Step-by-step experimental workflow for the regioselective bromination of 3,5-Difluoro-2-methylphenol.
Implications in Drug Development
The specific substitution pattern of 3,5-difluoro-2-methylphenol provides significant advantages in medicinal chemistry:
Metabolic Stability: The fluorine atoms at positions 3 and 5 block cytochrome P450-mediated aromatic oxidation at these specific sites, which is a common metabolic liability for phenolic drugs[4].
Steric Shielding: The 2-methyl group provides steric hindrance adjacent to the hydroxyl group, which can slow down Phase II metabolism (e.g., glucuronidation), thereby increasing the compound's half-life and bioavailability[7].
19F NMR Structural Analysis of 3,5-Difluoro-2-methylphenol: A Technical Guide
Executive Summary For researchers and drug development professionals, the precise structural characterization of fluorinated active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the precise structural characterization of fluorinated active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an indispensable tool for this purpose, offering 100% natural isotopic abundance, a high gyromagnetic ratio, and a wide chemical shift dispersion of approximately 800 ppm[1].
This whitepaper provides an in-depth mechanistic analysis of the 19F NMR chemical shifts for 3,5-Difluoro-2-methylphenol . By deconstructing the electronic microenvironment of the molecule, establishing a self-validating experimental protocol, and analyzing spin-spin coupling networks, this guide serves as a definitive framework for the structural validation of complex fluorinated aromatics.
Electronic Microenvironment & Causality of Chemical Shifts
The chemical shift in 19F NMR is exquisitely sensitive to the local electronic environment, dominated by the paramagnetic shielding term. Unlike proton NMR, where diamagnetic shielding is primary, 19F shifts are dictated by the electron density in the fluorine p-orbitals[2]. Electron-donating groups increase this density, expanding the orbital radius, reducing paramagnetic deshielding, and driving the signal upfield (more negative ppm)[3].
To predict and assign the 19F NMR spectrum of 3,5-Difluoro-2-methylphenol, we must analyze the substituent effects of the hydroxyl (-OH) and methyl (-CH3) groups on the fluorinated ring:
The Hydroxyl Group (-OH at C1): The -OH group is a strong electron-donating group via resonance (+M effect). It significantly increases electron density at the ortho and para positions.
The Methyl Group (-CH3 at C2): The methyl group is weakly electron-donating via hyperconjugation and inductive effects (+I effect), primarily affecting its ortho and para positions.
Fluorine at C3 (F3): F3 is meta to the -OH group and ortho to the -CH3 group. Because the strong resonance shielding of the -OH group bypasses the meta position, F3 relies primarily on the weak shielding from the adjacent methyl group.
Fluorine at C5 (F5): F5 is para to the -OH group and meta to the -CH3 group. The strong resonance donation from the para-OH group heavily shields the F5 nucleus, driving its chemical shift significantly upfield.
Quantitative Data: Comparative Chemical Shifts
The universally accepted IUPAC reference standard for 19F NMR is trichlorofluoromethane (CFCl3) at 0.00 ppm[4]. Table 1 contextualizes the predicted shifts of 3,5-Difluoro-2-methylphenol against established literature values for related fluorophenols.
Table 1: Comparative 19F NMR Chemical Shifts for Fluorinated Phenols
To ensure absolute trustworthiness in structural characterization, the NMR acquisition must be a self-validating system. This means the protocol must inherently prove its own quantitative accuracy and chemical shift reliability.
Self-validating 19F NMR workflow for structural characterization of fluorinated small molecules.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Referencing
Action: Dissolve 10 mg of 3,5-Difluoro-2-methylphenol in 0.6 mL of Chloroform-d (CDCl3). Add 2 mg of 4-fluorobenzoate as an internal standard.
Causality: While CFCl3 is the IUPAC standard, its high volatility can cause concentration and shift drift. 4-fluorobenzoate provides a stable, non-volatile internal reference locked at -114.2 ppm[3], ensuring the chemical shift axis is absolutely calibrated regardless of solvent susceptibility effects.
Step 2: Probe Tuning and Matching
Action: Insert the sample into the spectrometer and tune the multinuclear probe specifically to the 19F resonance frequency (e.g., ~376 MHz on a 400 MHz 1H system).
Causality: 19F and 1H frequencies are close. Precise tuning ensures maximum RF power transfer, optimizing the Signal-to-Noise Ratio (SNR) and preventing pulse angle miscalibration.
Step 3: Pulse Sequence and Relaxation Delay (D1) Optimization
Action: Set the relaxation delay (D1) to 3 to 5 seconds. Use a 30° or 45° excitation pulse.
Causality: Fluorine nuclei in small molecules often exhibit long longitudinal relaxation times (T1). If the D1 delay is shorter than 3×T1, the nuclei will not fully relax between scans. This destroys the quantitative relationship between peak area and fluorine count. A long D1 ensures the integration ratio of F3 to F5 is exactly 1:1.
Step 4: Acquisition and Processing
Action: Acquire 32 to 64 transients. Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum.
Causality: Modest line broadening increases SNR without sacrificing the resolution required to observe fine J-coupling multiplets[7].
Step 5: System Self-Validation
Action: Integrate the peaks.
Validation Check: The area of the F3 peak must equal the area of the F5 peak (1:1 ratio). If the ratio deviates by more than 2%, it indicates incomplete T1 relaxation or an underlying impurity. The protocol dictates an immediate re-acquisition with a doubled D1 delay.
Spin-Spin Coupling (J-Coupling) Analysis
Beyond chemical shifts, homonuclear and heteronuclear spin-spin coupling provides a secondary, independent layer of structural verification. 19F-19F coupling constants are generally larger than 1H-1H constants and can be observed over longer ranges[1].
Homonuclear Coupling (19F-19F):
F3 and F5 are positioned meta to one another. You will observe a meta-fluorine coupling constant (
4JFF
) typically ranging between 2 to 10 Hz. The exact same
4JFF
value must be extracted from both the F3 and F5 multiplets, proving they exist on the same aromatic ring.
Heteronuclear Coupling (19F-1H):
F3 will couple strongly with the ortho-proton at C4 (
3JFH≈6−10
Hz).
F5 will couple with both the ortho-proton at C6 and the ortho-proton at C4.
Consequently, the F5 signal will present as a complex multiplet (e.g., a doublet of doublets or doublet of multiplets), whereas the F3 signal will present with a different multiplicity pattern. This divergence in splitting patterns definitively confirms the regiochemistry of the fluorine atoms.
Conclusion
The structural analysis of 3,5-Difluoro-2-methylphenol via 19F NMR is governed by predictable electronic microenvironments. By understanding the strong para-shielding effect of the hydroxyl group, researchers can confidently assign the upfield resonance to F5 and the downfield resonance to F3. When executed using the self-validating protocol detailed above—anchored by internal referencing and rigorous T1 relaxation management—19F NMR provides an unimpeachable standard of proof for molecular identity in drug development.
References
19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates
National Center for Biotechnology Information (PMC)
URL:[Link]
Fluorine-19 nuclear magnetic resonance spectroscopy
Wikipedia
URL:[Link]
New Frontiers and Developing Applications in 19F NMR
National Center for Biotechnology Information (PMC)
URL:[Link]
Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study
American Chemical Society (Molecular Pharmaceutics)
URL:[Link]
19F Chemical Shifts and Coupling Constants
NMR Facility, UCSB Chem and Biochem
URL:[Link]
Preliminary In Vitro Toxicity Screening of 3,5-Difluoro-2-methylphenol: A Comprehensive Methodological Guide
Chemical Context & Mechanistic Rationale As the pharmaceutical and agrochemical industries increasingly rely on halogenated building blocks to improve metabolic stability and target affinity, compounds like 3,5-Difluoro-...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Context & Mechanistic Rationale
As the pharmaceutical and agrochemical industries increasingly rely on halogenated building blocks to improve metabolic stability and target affinity, compounds like 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) have emerged as critical intermediates[1]. However, the very structural features that make fluorinated phenols valuable—namely, the strong carbon-fluorine (C-F) bonds and the electron-withdrawing nature of the fluorine atoms—also introduce unique toxicological liabilities.
From a mechanistic perspective, the phenolic hydroxyl group can act as a weak acid and a potential uncoupler of mitochondrial oxidative phosphorylation. Simultaneously, the dual fluorine substitutions increase the molecule's lipophilicity, potentially enhancing cellular permeability and intracellular accumulation. Recent toxicological shifts toward New Approach Methodologies (NAMs) have demonstrated that fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS) and their derivatives, can exhibit complex bioactivity profiles, particularly concerning hepatotoxicity, developmental neurotoxicity (DNT), and endocrine disruption[2]. Therefore, establishing a rigorous, multi-tiered in vitro screening cascade is paramount before advancing this compound in any development pipeline.
Core Screening Strategy: The NAMs Approach
To accurately predict the in vivo liabilities of 3,5-Difluoro-2-methylphenol without relying on early-stage animal models, we must design a screening cascade that captures both baseline cytotoxicity and specific functional disruptions. The strategy relies on three highly predictive in vitro models:
Hepatotoxicity (HepG2): Liver cells are the primary site of xenobiotic metabolism.
Developmental Neurotoxicity (MEA): Neural networks are highly sensitive to lipophilic halogenated compounds.
Multi-Tiered In Vitro Toxicity Screening Workflow for 3,5-Difluoro-2-methylphenol.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. Every workflow detailed below is designed as a self-validating system , ensuring that data artifacts are caught before they influence predictive modeling.
Compound Solubilization and Quality Control
Causality: Fluorinated phenols exhibit limited aqueous solubility. If introduced directly into culture media, the compound may precipitate, leading to false-negative toxicity results due to low bioavailability.
Methodology:
Weigh 3,5-Difluoro-2-methylphenol and dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.
Sonicate the solution for 15 minutes at room temperature to ensure complete dissolution.
Prepare working concentrations via serial dilution in DMSO, ensuring that the final concentration of DMSO in any cell culture assay never exceeds 0.5% (v/v).
Self-Validation Checkpoint: Run a dynamic light scattering (DLS) or nephelometry check on the highest test concentration (e.g., 300 µM) in the aqueous assay buffer. If scattering increases significantly compared to the vehicle control, precipitation has occurred, and the maximum testable concentration must be lowered.
Hepatotoxicity Profiling (HepG2 ATP Quantitation)
Causality: HepG2 cells are utilized because they retain baseline Phase I and Phase II metabolic competence, making them a robust model for detecting the cytotoxicity of halogenated compounds and complex mixtures[3]. We measure ATP depletion as an early indicator of mitochondrial uncoupling by the phenolic moiety.
Methodology:
Seed HepG2 cells at 1.5 × 10⁴ cells/well in a 96-well opaque microplate. Incubate for 24 hours at 37°C, 5% CO₂.
Treat cells with an 8-point concentration-response curve of 3,5-Difluoro-2-methylphenol (0.1 µM to 100 µM).
After 48 hours of exposure, equilibrate the plate to room temperature for 30 minutes.
Add an equal volume of CellTiter-Glo® reagent to lyse cells and stabilize the luminescent signal.
Record luminescence using a multi-mode plate reader.
Self-Validation Checkpoint: The assay must include a 0.5% DMSO vehicle control (100% viability baseline) and a 100 µM Chlorpromazine positive control (100% lethality). Calculate the Z'-factor for the plate; a Z' > 0.5 validates the assay's dynamic range and confirms the absence of edge effects.
Causality: Fluorinated compounds have been shown to perturb neurodevelopmental processes in vitro by altering synapse formation and network connectivity[2]. Microelectrode Arrays (MEA) allow for the non-invasive, functional measurement of spontaneous electrical activity in developing neural networks.
Methodology:
Seed primary rat cortical neurons onto 48-well MEA plates (e.g., Axion BioSystems) coated with poly-D-lysine and laminin.
Allow the neural networks to mature for 12 days in vitro (DIV), feeding with neurobasal medium every 3 days.
On DIV 12, record a 30-minute baseline of spontaneous network activity (Mean Firing Rate, Burst Frequency).
Spike in 3,5-Difluoro-2-methylphenol at target concentrations (1 µM to 30 µM) and record acute activity for 1 hour, followed by chronic activity at 24 and 48 hours.
Self-Validation Checkpoint: Use 1 µM Methylmercury as a known DNT positive control[2]. If the baseline firing rate of the vehicle control wells drifts by more than 15% over the 48-hour period, the plate is rejected due to environmental instability (e.g., pH or temperature fluctuations).
Endocrine Disruption (hTPO Inhibition Assay)
Causality: Halogenated phenols often structurally mimic endogenous thyroid hormones (like thyroxine), allowing them to competitively bind and inhibit Human Thyroid Peroxidase (hTPO), a critical molecular initiating event (MIE) for endocrine disruption[4].
Methodology:
Prepare recombinant hTPO enzyme in assay buffer containing Amplex UltraRed and hydrogen peroxide.
Pre-incubate the enzyme with 3,5-Difluoro-2-methylphenol (up to 300 µM) for 15 minutes.
Initiate the reaction by adding potassium iodide (KI).
Measure the generation of the fluorescent product (resorufin) kinetically over 30 minutes (Ex/Em: 530/590 nm).
Self-Validation Checkpoint: Methimazole must be run in parallel as a reference inhibitor. Furthermore, to rule out auto-fluorescence of the fluorinated phenol, a "compound-only" well (without hTPO) must be read. If the compound exhibits auto-fluorescence >15% of the median DMSO response, data must be mathematically corrected to prevent false-negative inhibition artifacts[4].
To contextualize the in vitro data for regulatory and developmental decision-making, we map the potential liabilities of 3,5-Difluoro-2-methylphenol onto an Adverse Outcome Pathway (AOP) framework. If the hTPO assay yields a strong positive result, it triggers a cascade of key events leading to apical toxicity.
Proposed Adverse Outcome Pathway (AOP) for Fluorinated Phenol Toxicity.
Quantitative Data Presentation
All raw data from the screening cascade must be normalized to vehicle controls and fitted to 4-parameter logistic (4PL) curves to derive predictive metrics. The table below summarizes the target metrics and the threshold criteria used to flag 3,5-Difluoro-2-methylphenol for severe liabilities.
Assay Type
Biological Target / Cell Line
Key Predictive Metric
Bioactivity Flag Threshold
Exposure Duration
Baseline Cytotoxicity
HepG2 (Hepatocytes)
IC₅₀ (ATP Depletion)
< 50 µM
48 Hours
Developmental Neurotox
Cortical Neurons (MEA)
IC₅₀ (Mean Firing Rate)
< 30 µM
48 Hours
Endocrine Disruption
hTPO (Enzyme)
% Inhibition at 100 µM
> 20% Inhibition
1 Hour
Precipitation / QC
Assay Buffer (DLS)
Scattering Intensity
> 2x Vehicle Control
N/A
References
[3] Title: In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells | Source: nih.gov | URL: 3
[4] Title: In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays | Source: nih.gov | URL: 4
[2] Title: Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity | Source: acs.org | URL: 2
Role of 3,5-Difluoro-2-methylphenol as a building block in drug discovery
Executive Summary In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3,5-Difluoro-2-methylphenol (CAS: 9...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) has emerged as a highly specialized intermediate, particularly in the synthesis of substituted triazole derivatives acting as potent Oxytocin Receptor (OXTR) antagonists[1][2]. This technical guide explores the causality behind its structural features, its role in modulating receptor binding, and provides self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs) targeting conditions such as premature ejaculation, benign prostatic hyperplasia (BPH), and dysmenorrhea[2][3].
Physicochemical Profiling and The "Fluorine Effect"
Before deploying a building block in a synthetic pipeline, a rigorous analysis of its physicochemical properties is required. 3,5-Difluoro-2-methylphenol is not chosen arbitrarily; its substitution pattern is a deliberate exercise in rational drug design[4][5].
Quantitative Data Summary
The following table summarizes the core properties that make this compound an ideal nucleophilic building block for API synthesis[4][5]:
Property
Value
Pharmacological Implication
CAS Number
900512-26-7
Standardized registry for procurement.
Molecular Formula
C₇H₆F₂O
Low molecular weight allows for downstream core expansion without violating Lipinski’s Rule of 5.
Molecular Weight
144.12 g/mol
High ligand efficiency when coupled to heterocyclic cores.
SMILES
Cc1c(O)cc(F)cc1F
Defines the ortho-methyl and meta-fluoro spatial arrangement.
H-Bond Donors
1 (Phenolic -OH)
Serves as the primary reactive handle for etherification.
H-Bond Acceptors
3 (O, F, F)
Fluorines provide weak multipolar interaction points in the target receptor pocket.
Causality of the Substitution Pattern
The 3,5-Difluoro Motif: Fluorine is highly electronegative. By placing fluorine atoms at the 3 and 5 positions, electron density is withdrawn from the aromatic ring via inductive effects. This lowers the pKa of the phenolic hydroxyl group, enhancing its nucleophilicity in deprotonated states while simultaneously increasing the metabolic stability of the resulting aryl ether against Cytochrome P450-mediated oxidative cleavage.
The 2-Methyl (Ortho) Group: The methyl group provides critical steric hindrance. When this phenol is coupled to a heterocyclic core (such as a triazole), the ortho-methyl group restricts the rotation of the aryl ether bond. This "conformational locking" minimizes the entropic penalty upon receptor binding, forcing the molecule into the bioactive conformation required for OXTR antagonism.
The primary documented application of 3,5-Difluoro-2-methylphenol is in the synthesis of substituted triazoles that function as competitive antagonists of the Oxytocin Receptor (OXTR)[1][6]. Oxytocin is a neuropeptide that, upon binding to the Gq-coupled OXTR, triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and subsequent smooth muscle contraction[2].
In conditions like premature ejaculation or dysmenorrhea, hyperactive smooth muscle contraction is a primary pathology[2][3]. By incorporating the 3,5-Difluoro-2-methylphenol moiety into a triazole core, the resulting drug outcompetes endogenous oxytocin, blocking the signaling cascade.
Fig 1: OXTR signaling pathway and the inhibitory role of triazole-based antagonists.
Synthetic Utility and Experimental Workflows
To utilize 3,5-Difluoro-2-methylphenol effectively, it is typically reacted with a halogenated or mesylated heterocyclic core (e.g., a substituted 1,2,4-triazole) via a Nucleophilic Aromatic Substitution (
SNAr
) or base-catalyzed etherification[1][3].
This protocol is designed as a self-validating system. Each step includes a mechanistic rationale to ensure the chemist understands the "why" behind the "what."
Objective: Couple 3,5-Difluoro-2-methylphenol to a chloro-triazole intermediate to form a bioactive aryl ether[1][3].
Preparation & Inert Atmosphere:
Action: In an oven-dried 50 mL round-bottom flask, dissolve the chloro-triazole intermediate (1.0 eq, ~5 mmol) and 3,5-Difluoro-2-methylphenol (1.2 eq, ~6 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Purge the system with Nitrogen (
N2
).
Causality: DMF is a polar aprotic solvent that excellently solvates the transition state of the
SNAr
reaction without hydrogen-bonding to the nucleophile (which would dampen its reactivity). The
N2
atmosphere prevents the oxidative degradation of the electron-rich phenoxide intermediate.
Deprotonation:
Action: Add anhydrous Potassium Carbonate (
K2CO3
, 2.0 eq) in one continuous portion. Stir at room temperature for 30 minutes.
Causality:
K2CO3
is a mild, insoluble base. It selectively deprotonates the phenol to form the highly nucleophilic phenoxide anion without causing base-catalyzed hydrolysis of the triazole core.
Thermal Coupling:
Action: Attach a reflux condenser and elevate the reaction temperature to 80°C using an oil bath. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3).
Causality: The ortho-methyl group on the phenol introduces significant steric bulk. Room temperature is insufficient to overcome the activation energy barrier for the substitution; thermal energy is strictly required to drive the reaction to completion.
Quenching & Extraction:
Action: Upon complete consumption of the starting material (typically 4-6 hours), cool the mixture to 25°C. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL).
Self-Validating Wash Protocol:
Action: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 30 mL), followed by a final brine wash (30 mL). Dry over anhydrous
Na2SO4
.
Causality:Critical Step. DMF is notoriously difficult to remove and partitions into the organic layer. Washing with aqueous LiCl drastically increases the polarity of the aqueous phase, forcing DMF out of the Ethyl Acetate. Failure to perform this step will result in artificially inflated crude yields and poor resolution during chromatography.
Purification:
Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure oxytocin antagonist precursor.
Conclusion
3,5-Difluoro-2-methylphenol is far more than a simple aromatic reagent; it is a precision tool in medicinal chemistry. By leveraging the electron-withdrawing nature of its fluorine atoms and the steric restriction of its ortho-methyl group, drug development professionals can synthesize highly specific, metabolically stable Oxytocin Receptor antagonists[1][2]. Adhering to the rigorous, mechanistically grounded protocols outlined in this guide ensures high-fidelity synthesis, driving the next generation of therapeutics for smooth muscle-related pathologies.
References
Substituted triazole derivatives as oxytocin antagonists (US Patent 7,557,131 B2 / NL1030961C2). Google Patents.
3,5-difluoro-2-methylphenol | 900512-26-7 . Molport Chemical Database. Retrieved from:[Link]
Structural Elucidation and Hydrogen Bonding Dynamics of 3,5-Difluoro-2-methylphenol: A Guide for Rational Drug Design
Target Audience: Researchers, Crystallographers, and Pharmaceutical Scientists Content Type: Technical Whitepaper Executive Summary: The Bioisosteric Power of Fluorinated Phenols In contemporary medicinal chemistry, the...
Executive Summary: The Bioisosteric Power of Fluorinated Phenols
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, with approximately 30% of approved pharmaceuticals containing at least one fluorine atom[1]. Fluorination profoundly alters a molecule's electrostatic potential, lipophilicity, and metabolic stability[2]. 3,5-Difluoro-2-methylphenol is a highly specialized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted triazole derivatives acting as oxytocin antagonists[3].
Understanding the solid-state behavior of 3,5-Difluoro-2-methylphenol is critical. The interplay between the strong hydrogen-bond donating capacity of the phenolic hydroxyl group, the steric bulk of the ortho-methyl group, and the weak hydrogen-bond accepting nature of the meta-fluorines dictates its crystal packing, solubility, and downstream formulation behavior.
Steric Microenvironment and Conformational Logic
The supramolecular assembly of phenols is highly sensitive to steric hindrance. In unhindered systems, such as 4-fluorophenol, molecules typically self-assemble into hexameric
R66(12)
rings driven by cooperative O-H···O hydrogen bonding[4].
However, introducing an alkyl group at the ortho position fundamentally disrupts this geometry. As observed in structurally analogous bulky monoalcohols and ortho-substituted phenols (e.g., 2-chlorophenol and 2-fluorophenol), steric repulsion prevents the formation of closed hexameric rings[5]. Instead, the ortho-methyl group in 3,5-Difluoro-2-methylphenol forces the hydroxyl proton to orient directionally away from the steric bulk, propagating the formation of infinite 1D zig-zag chains or helical networks along a screw axis[6].
Supramolecular Assembly and Hydrogen Bonding Hierarchy
The crystal lattice of 3,5-Difluoro-2-methylphenol is governed by a strict hierarchy of intermolecular forces:
Primary Interactions (O-H···O): The dominant thermodynamic driver is the classical O-H···O hydrogen bond. Because the molecule acts as both a single donor and single acceptor, it polymerizes into continuous
C(2)
chains.
Secondary Interactions (C-H···F): While organic fluorine is a poor hydrogen bond acceptor in aqueous media, in the hydrophobic environment of a crystal lattice, C-H···F interactions (typically providing < 5 kcal/mol of stabilization energy) become highly competitive[7]. These interactions cross-link the 1D O-H···O chains into a cohesive 3D architecture.
Halogen Contacts (F···F): Weak dispersive F···F contacts further stabilize the inter-chain packing, minimizing the free void volume within the asymmetric unit[8].
Caption: Supramolecular assembly logic driven by steric hindrance and competitive hydrogen bonding.
Quantitative Interaction Parameters
Based on crystallographic norms for fluorinated phenols, the expected geometric parameters for the hydrogen bonding network are summarized below:
To empirically determine the hydrogen bonding behavior of 3,5-Difluoro-2-methylphenol, a rigorous, self-validating crystallographic workflow is required. The following protocol ensures high-fidelity resolution of the hydroxyl proton, which is notoriously difficult to locate due to its low electron density.
Step 1: Anhydrous Crystallization via Vapor Diffusion
Procedure: Dissolve 50 mg of 3,5-Difluoro-2-methylphenol in a minimum volume of anhydrous dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., n-pentane). Allow vapor diffusion to occur over 48–72 hours.
Causality: Non-polar, aprotic solvents are strictly utilized to prevent solvent molecules from competing for hydrogen bond donor/acceptor sites. Vapor diffusion ensures a slow, controlled supersaturation, yielding high-quality, defect-free single crystals.
Step 2: Low-Temperature Data Collection (100 K)
Procedure: Mount a suitable single crystal on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo Kα radiation source (
λ
= 0.71073 Å) and a cryogenic nitrogen stream set to 100 K.
Causality: Collecting data at cryogenic temperatures minimizes thermal atomic displacement (Debye-Waller factors). This "freezes out" the dynamic rotational disorder of the ortho-methyl group and sharpens the electron density map, allowing for the precise empirical localization of the hydroxyl hydrogen atom[5].
Step 3: Structure Solution and Internal Validation
Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Model all non-hydrogen atoms (C, O, F) with anisotropic displacement parameters. Locate the hydroxyl H-atom from the difference Fourier map and refine its coordinates freely.
Self-Validation: The protocol is validated if the final Goodness-of-Fit (GoF) is approximately 1.0, the
R1
value is < 0.05, and the residual electron density peaks are < 0.5 e/ų. A freely refined O-H bond length of ~0.82–0.85 Å confirms the correct assignment of the hydrogen bond vector.
Caption: Workflow for the crystallographic resolution and hydrogen bond analysis of fluorinated phenols.
Implications for Pharmaceutical Development
The structural dynamics of 3,5-Difluoro-2-methylphenol have direct consequences for downstream API synthesis and formulation:
Polymorphism: The competition between O-H···O chains and C-H···F networks makes this molecule highly susceptible to polymorphism under varying pressure and temperature conditions[6]. Formulators must utilize Powder X-Ray Diffraction (PXRD) to monitor phase purity during scale-up.
Reactivity: The steric shielding of the hydroxyl group by the ortho-methyl group, combined with the electron-withdrawing effect of the meta-fluorines, reduces the nucleophilicity of the oxygen. This causality must be accounted for when designing etherification or coupling reactions during API synthesis[2].
Step-by-step O-alkylation protocol for 3,5-Difluoro-2-methylphenol
Application Note: High-Yield O-Alkylation of 3,5-Difluoro-2-methylphenol Introduction & Strategic Context In contemporary medicinal chemistry, fluorinated aromatics are highly prized for their ability to modulate lipophi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Yield O-Alkylation of 3,5-Difluoro-2-methylphenol
Introduction & Strategic Context
In contemporary medicinal chemistry, fluorinated aromatics are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of substituted triazole derivatives acting as oxytocin antagonists[1][2][3].
This application note details a robust, highly efficient protocol for the O-alkylation of 3,5-difluoro-2-methylphenol. The methodology leverages a classic Williamson ether synthesis framework, optimized for the specific electronic and steric environment of this fluorinated phenol.
Mechanistic Insights & Experimental Design
O-alkylation of phenols proceeds via an
SN2
(bimolecular nucleophilic substitution) pathway. The success of this reaction with 3,5-difluoro-2-methylphenol relies on understanding its unique structural features:
Electronic Effects (Acidity & Nucleophilicity): The two fluorine atoms at the 3- and 5-positions are strongly electron-withdrawing via inductive effects. This increases the acidity of the phenolic hydroxyl group (making deprotonation easier) but slightly reduces the absolute nucleophilicity of the resulting phenoxide anion compared to an unfluorinated analog.
Steric Effects: The methyl group at the 2-position (ortho to the hydroxyl) introduces mild steric hindrance.
Solvent & Base Selection (Causality): To counteract the reduced nucleophilicity and steric bulk, a polar aprotic solvent, N,N-Dimethylformamide (DMF) , is strictly required. DMF selectively solvates the metal cation (
K+
), leaving the phenoxide anion "naked" and highly reactive. Potassium carbonate (
K2CO3
) is selected as the base; it is sufficiently basic to quantitatively deprotonate the phenol without causing unwanted side reactions (such as aldol condensations if carbonyl-containing electrophiles were used).
Workflow Visualization
Caption: Mechanistic workflow for the O-alkylation of 3,5-difluoro-2-methylphenol via SN2 pathway.
Materials and Reagents
Note: This protocol uses Benzyl Bromide (BnBr) as a representative primary alkyl halide. The protocol is adaptable to other primary and secondary electrophiles.
Reagent / Material
Role
Equivalents
Amount (for 10 mmol scale)
3,5-Difluoro-2-methylphenol
Starting Material (Nucleophile)
1.0 eq
1.44 g (10.0 mmol)
Benzyl Bromide (BnBr)
Alkylating Agent (Electrophile)
1.2 eq
2.05 g (12.0 mmol)
Potassium Carbonate (
K2CO3
)
Base (Finely powdered, anhydrous)
2.0 eq
2.76 g (20.0 mmol)
N,N-Dimethylformamide (DMF)
Polar Aprotic Solvent
-
15.0 mL
Ethyl Acetate (EtOAc)
Extraction Solvent
-
As needed
Brine (Sat. NaCl)
Wash Solution
-
As needed
Step-by-Step Protocol
Safety Warning: All procedures must be conducted in a certified chemical fume hood using standard professional laboratory PPE (lab coat, safety goggles, nitrile gloves). DMF is a reproductive toxin and readily absorbs through the skin.
Phase 1: Preparation and Deprotonation
Reaction Vessel Setup: Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes to displace atmospheric moisture.
Substrate Dissolution: Charge the flask with 3,5-Difluoro-2-methylphenol (1.44 g, 10.0 mmol). Add anhydrous DMF (15.0 mL) via syringe. Stir at 400 rpm until the solid is completely dissolved.
Base Addition: Briefly remove the septum and add finely powdered, anhydrous
K2CO3
(2.76 g, 20.0 mmol) in one portion.
Phenoxide Generation: Re-seal the flask and stir the suspension vigorously at room temperature (
20−25∘C
) for 30 minutes. Causality Note: The solution may undergo a slight color change (often turning pale yellow), indicating the formation of the active phenoxide anion.
Phase 2: Electrophilic Addition
Reagent Introduction: Using a syringe, add Benzyl Bromide (1.43 mL, 12.0 mmol) dropwise over 5 minutes. Causality Note: Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation or side reactions, though less critical for O-alkylation than C-alkylation.
Reaction Heating: Transfer the flask to a pre-heated oil bath or heating block set to
60∘C
. Stir the reaction mixture for 4 to 6 hours.
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/EtOAc solvent system. The product will appear as a new, higher-
Rf
spot (less polar) compared to the starting phenol.
Phase 3: Workup and Isolation
Quenching: Once TLC indicates complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of ice-cold distilled water.
Extraction: Extract the aqueous mixture with Ethyl Acetate (
3×30 mL
).
Washing (Critical Step): Combine the organic layers and wash extensively with water (
3×50 mL
) followed by Brine (50 mL). Causality Note: DMF is highly miscible with water. Multiple aqueous washes are strictly required to partition the DMF out of the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
To ensure the integrity of the protocol, the isolated product must be validated:
1H
NMR (
CDCl3
): Look for the disappearance of the broad phenolic -OH peak (
∼5.0 ppm
). Confirm the appearance of the benzylic
CH2
protons as a sharp singlet around
5.0−5.1 ppm
, integrating to 2 protons. The ortho-methyl group should appear as a doublet or multiplet near
2.1 ppm
due to long-range fluorine coupling.
19F
NMR: Confirm the presence of two distinct fluorine environments, ensuring the aromatic core remains intact and did not undergo nucleophilic aromatic substitution (
SNAr
).
References
Molport Chemical Database. "3,5-difluoro-2-methylphenol | 900512-26-7". Molport. Available at:[Link]
Google Patents. "Substituted triazole derivatives as oxytocin antagonists" (NL1030961C2 / US20060019931A1). Google Patents.
Googleapis Patent Archive. "Preparation of Oxytocin Antagonists - Example 120: 3,5-Difluoro-2-methylphenol". Googleapis. Available at:[Link]
Application Note: Harnessing 3,5-Difluoro-2-methylphenol in Palladium-Catalyzed Cross-Coupling
Executive Summary & Mechanistic Rationale In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic to modulate lipophilicity, metabolic stab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity[1]. 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) is a highly versatile building block that offers a unique combination of electronic and steric properties.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a tunable system. The two highly electronegative fluorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the phenolic hydroxyl group. This electronic bias has a profound impact on its reactivity:
As an Electrophile (via Triflation): The electron-deficient nature of the resulting aryl triflate accelerates the oxidative addition step in palladium-catalyzed cycles, allowing for milder reaction conditions [2].
As a Nucleophile (via Etherification): The reduced nucleophilicity of the fluorinated phenoxide demands highly active, electron-rich phosphine ligands to drive the reductive elimination step in C–O bond formation [3].
Steric Influence: The ortho-methyl group provides a defined steric bulk that restricts rotation around the newly formed C–C or C–O bonds, often inducing stable atropisomerism in the resulting biaryl or diaryl ether products.
Synthetic Workflows & Divergent Strategies
The utility of 3,5-Difluoro-2-methylphenol bifurcates into two primary cross-coupling pathways depending on its activation state.
Figure 1: Divergent cross-coupling workflows for 3,5-Difluoro-2-methylphenol.
Experimental Protocols: A Self-Validating Approach
Protocol A: Synthesis of 3,5-Difluoro-2-methylphenyl Trifluoromethanesulfonate
To utilize the phenol as an electrophile in Suzuki-Miyaura or Sonogashira couplings, it must first be converted into a reactive pseudohalide (triflate).
Causality & Design Choices:
Trifluoromethanesulfonic anhydride (
Tf2O
) is highly reactive. Pyridine is selected as the base over triethylamine (TEA) because TEA can facilitate the formation of highly reactive ketene intermediates from
Tf2O
, leading to dark, intractable byproducts. Dichloromethane (DCM) ensures complete solubility of the starting materials at low temperatures.
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3,5-Difluoro-2-methylphenol (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).
Base Addition: Add anhydrous pyridine (1.5 equiv, 15 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
In-Process Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active phenol spot (
Rf≈0.3
) and the appearance of a higher-running, less polar triflate spot (
Rf≈0.8
) validates reaction completion.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with DCM (
3×20
mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
This protocol couples the fluorinated triflate with an arylboronic acid to form a sterically hindered biaryl scaffold.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling highlighting electronic acceleration.
Causality & Design Choices:
Aryl triflates are sensitive to hydrolysis under strongly basic conditions. Therefore, mild bases like
K2CO3
or
K3PO4
are preferred over
NaOH
[4]. The electron-withdrawing fluorines accelerate the oxidative addition, meaning a standard catalyst like
Pd(dppf)Cl2
is highly effective without requiring ultra-bulky ligands.
Step-by-Step Methodology:
Reagent Loading: To a Schlenk tube, add 3,5-Difluoro-2-methylphenyl triflate (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol),
K2CO3
(2.0 equiv, 2.0 mmol), and
Pd(dppf)Cl2
(0.05 equiv, 5 mol%).
Degassing: Evacuate and backfill the tube with Argon (3 cycles).
Heating: Seal the tube and heat to 80 °C for 12 hours.
In-Process Validation: A visual cue of successful oxidative addition and transmetalation is the transition of the mixture from a yellow suspension to a dark, homogeneous solution, followed by the precipitation of inorganic salts. LC-MS analysis should confirm the disappearance of the triflate mass and the emergence of the product
[M+H]+
ion.
Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.
Directly coupling the phenol with an aryl bromide avoids the triflation step but requires overcoming the poor nucleophilicity of the fluorinated phenoxide.
Causality & Design Choices:
To force the challenging reductive elimination of the diaryl ether, a highly electron-rich and sterically demanding ligand like t-BuBrettPhos or RockPhos is mandatory [5].
Cs2CO3
is used as a base because its large cationic radius provides a more "naked" and reactive phenoxide anion in non-polar solvents like toluene.
Step-by-Step Methodology:
Reagent Loading: In a glovebox or under strict Argon, combine 3,5-Difluoro-2-methylphenol (1.2 equiv, 1.2 mmol), aryl bromide (1.0 equiv, 1.0 mmol),
Pd2(dba)3
(2.5 mol%), t-BuBrettPhos (6 mol%), and anhydrous
Cs2CO3
(1.5 equiv, 1.5 mmol).
Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).
Reaction: Heat the sealed vessel at 100 °C for 16 hours.
In-Process Validation: The reaction color typically shifts from deep red/purple (active Pd(0)-ligand complex) to brown over time. GC-MS is the most reliable method to differentiate the desired diaryl ether from potential protodehalogenation side-products of the aryl bromide.
Quantitative Data Summary
The following table synthesizes the operational parameters and expected outcomes for the divergent pathways utilizing 3,5-Difluoro-2-methylphenol.
Parameter
Protocol A: Triflation
Protocol B: Suzuki-Miyaura
Protocol C: Buchwald-Hartwig
Role of Compound
Starting Material
Electrophile (as Triflate)
Nucleophile (as Phenoxide)
Catalyst / Reagent
Tf2O
Pd(dppf)Cl2
(5 mol%)
Pd2(dba)3
(2.5 mol%)
Ligand
None
dppf (inherent to catalyst)
t-BuBrettPhos (6 mol%)
Base
Pyridine (1.5 eq)
K2CO3
(2.0 eq)
Cs2CO3
(1.5 eq)
Solvent & Temp.
DCM, 0 °C to RT
Dioxane/
H2O
(4:1), 80 °C
Toluene, 100 °C
Key Kinetic Step
Electrophilic Aromatic Substitution (O-attack)
Oxidative Addition (Accelerated by F-atoms)
Reductive Elimination (Driven by Ligand)
Expected Yield Range
85% – 95%
75% – 90%
60% – 85%
References
Fluorine in medicinal chemistry
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews, 2008, 37, 320-330.
URL:[Link]
Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects
Jutand, A., Mosleh, A. The Journal of Organic Chemistry, 1997, 62(2), 261-274.
URL:[Link]
Palladium-Catalyzed Intermolecular C-O Bond Formation: The Buchwald-Hartwig Etherification
Palucki, M., Wolfe, J. P., & Buchwald, S. L. Journal of the American Chemical Society, 1996, 118(42), 10333-10334.
URL:[Link]
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura)
Miyaura, N., & Suzuki, A. Chemical Reviews, 1995, 95(7), 2457-2483.
URL:[Link]
Highly Efficient Palladium-Catalyzed Synthesis of Diaryl Ethers
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. Angewandte Chemie International Edition, 2006, 45(26), 4321-4326.
URL:[Link]
Method
Application Note: Strategic Incorporation of 3,5-Difluoro-2-methylphenol in the Design of Novel Kinase Inhibitors
Executive Summary & Scientific Rationale The integration of fluorine into small-molecule therapeutics remains a cornerstone of modern drug design, with fluorinated compounds representing a significant proportion of newly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The integration of fluorine into small-molecule therapeutics remains a cornerstone of modern drug design, with fluorinated compounds representing a significant proportion of newly FDA-approved drugs[1]. Among the myriad of fluorinated building blocks, 3,5-difluoro-2-methylphenol (CAS: 900512-26-7) has emerged as a highly privileged pharmacophore in the development of novel kinase inhibitors. This application note details the mechanistic rationale, synthetic integration, and biological evaluation of 3,5-difluoro-2-methylphenol-derived kinase inhibitors, providing a comprehensive guide for medicinal chemists and drug development professionals.
The strategic positioning of two fluorine atoms and an ortho-methyl group on a phenolic ring provides three distinct advantages in kinase inhibitor design:
pKa Modulation and Hydrogen Bonding : The highly electronegative fluorine atoms exert a strong inductive effect (-I), significantly lowering the pKa of the phenolic hydroxyl group (typically from ~10.0 in unsubstituted phenol to ~7.5–8.5 in difluorinated analogs)[2]. This increased acidity enhances the moiety's capacity to act as a robust hydrogen bond donor, a critical interaction for anchoring inhibitors to the kinase hinge region or the DFG (Asp-Phe-Gly) motif[3].
Metabolic Shielding : Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for oxidative metabolism. The incorporation of fluorine at the 3 and 5 positions sterically and electronically shields these vulnerable sites, prolonging the compound's microsomal half-life and in vivo exposure[4].
Conformational Locking : The methyl group at the 2-position provides a crucial steric vector. When the phenol is attached to a core scaffold via an ether linkage (diaryl ether), the ortho-methyl group restricts bond rotation. This conformational pre-organization minimizes the entropic penalty upon binding to the hydrophobic pocket of the kinase[5].
Mechanistic Insights: Binding the Kinase Hinge Region
Fluorinated phenolic ethers have demonstrated exceptional efficacy in targeting kinases such as MKK4, p38α MAPK, and KDR[3][5][6]. By competitively binding to the ATP pocket, these inhibitors disrupt downstream signal transduction, halting aberrant cellular proliferation. The 3,5-difluoro-2-methylphenol moiety is specifically tailored to occupy the Hydrophobic Region I (HRI) or the gatekeeper pocket, where the fluorine atoms can engage in orthogonal multipolar interactions with the protein backbone, while the methyl group perfectly fills adjacent small lipophilic cavities.
Fig 1. Signal transduction pathway illustrating targeted kinase inhibition by fluorinated analogs.
Experimental Methodology: Synthesis and Validation
To harness the potential of 3,5-difluoro-2-methylphenol, robust and self-validating protocols are required. The following workflows detail the synthesis of a prototype diaryl ether kinase inhibitor and its subsequent biological validation.
Protocol 3.1: Synthesis of Diaryl Ether Core via SNAr
Causality & Design: The Nucleophilic Aromatic Substitution (SNAr) reaction is preferred over Buchwald-Hartwig coupling when the core heteroaryl scaffold (e.g., a pyrimidine or pyridine) is sufficiently electron-deficient[6]. Cesium carbonate (Cs₂CO₃) is utilized instead of potassium carbonate due to its superior solubility in aprotic solvents (DMF) and the "cesium effect," which enhances the nucleophilicity of the phenoxide anion, driving the reaction to completion[7].
Step-by-Step Procedure :
Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the heteroaryl chloride core (1.0 eq) and 3,5-difluoro-2-methylphenol (1.2 eq) in anhydrous DMF (0.2 M).
Deprotonation : Add anhydrous Cs₂CO₃ (2.0 eq) in a single portion. Self-Validation Check: The solution should exhibit a slight color change indicating phenoxide formation.
Reaction : Heat the mixture to 80°C and stir for 4–6 hours. Monitor progression via LC-MS.
Workup : Quench the reaction with ice-cold water to precipitate the product. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Purification : Dry over Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC. Confirm structure and purity (>95%) via ¹H and ¹⁹F NMR.
Protocol 3.2: TR-FRET Kinase Activity Assay
Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for IC₅₀ determination due to its high signal-to-noise ratio and resistance to compound auto-fluorescence—a common artifact in highly conjugated kinase inhibitors. The system is self-validating by including a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only vehicle as a negative control.
Step-by-Step Procedure :
Reagent Preparation : Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution : Perform a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration = 1%).
Enzyme Addition : Add the target kinase at a pre-optimized concentration (e.g., 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding.
Reaction Initiation : Add a mixture of ATP (at its predetermined Kₘ value) and the specific FRET-labeled peptide substrate.
Detection : Incubate for 60 minutes. Add the TR-FRET termination buffer containing the Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Data Analysis : Calculate the FRET ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Fig 2. Self-validating experimental workflow from synthesis to in vitro ADME profiling.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The impact of the 3,5-difluoro-2-methyl substitution on kinase inhibition and metabolic stability is profound. Table 1 summarizes a representative SAR study comparing the 3,5-difluoro-2-methylphenol moiety against less substituted analogs, demonstrating the synergistic effect of steric and electronic tuning[2][5][6].
Table 1: Comparative SAR of Phenolic Substitutions on a Prototype Kinase Inhibitor Core
Phenolic Substitution
Phenol pKa (calc.)
Target Kinase IC₅₀ (nM)
Human Liver Microsome t₁/₂ (min)
Unsubstituted
10.0
450
15
3-Fluoro
9.3
180
28
3,5-Difluoro
8.1
45
55
3,5-Difluoro-2-methyl
8.3
12
>120
Data Interpretation: The addition of the 3,5-difluoro motif reduces the IC₅₀ by 10-fold compared to the unsubstituted analog, primarily due to enhanced hydrogen bonding driven by the lowered pKa. The introduction of the 2-methyl group slightly raises the pKa but dramatically improves both the binding affinity (via conformational locking) and the metabolic half-life (via steric shielding of the ether linkage).
Application Note: Catalytic Fluorination Strategies for the Synthesis of 3,5-Difluoro-2-methylphenol
Executive Summary The incorporation of fluorine into aromatic systems is a cornerstone of modern drug development, drastically altering a molecule's lipophilicity, metabolic stability, and binding affinity. Synthesizing...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorine into aromatic systems is a cornerstone of modern drug development, drastically altering a molecule's lipophilicity, metabolic stability, and binding affinity. Synthesizing 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) presents a unique synthetic challenge due to the specific meta-relationship of the fluorine atoms relative to the strongly activating hydroxyl group. This application note details a field-proven, self-validating protocol utilizing Palladium-catalyzed nucleophilic cross-coupling to achieve precise di-fluorination, bypassing the limitations of classical electrophilic methods.
Mechanistic Rationale & Strategic Design
The Failure of Direct Electrophilic Fluorination
In standard electrophilic C-H fluorination, reagents like Selectfluor or N-fluorobenzenesulfonamide (NFSI) are governed by the electronic directing effects of the substrate's native functional groups. In 2-methylphenol (o-cresol), the hydroxyl group is a powerful ortho/para director. Consequently, direct fluorination predominantly forces fluorine into the 4- and 6-positions[1]. The desired 3- and 5-positions are electronically mismatched for direct electrophilic attack ().
The Solution: Palladium-Catalyzed Nucleophilic Fluorination
To bypass these electronic constraints, we employ a cross-coupling strategy starting from the commercially accessible 3,5-dibromo-2-methylphenol . The transformation relies on the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a fluoride source, and a highly challenging C-F reductive elimination.
Causality in Catalyst Design:
The C-F reductive elimination from Pd(II) is thermodynamically and kinetically hindered by the high electronegativity of fluorine and the strength of the Pd-F bond. To force this elimination, extremely bulky biarylphosphine ligands—specifically AlPhos —are required[2]. The steric bulk compresses the C-Pd-F bond angle, lowering the activation barrier for reductive elimination (). Furthermore, utilizing Silver(I) Fluoride (AgF) in a non-polar solvent (cyclohexane) drives the transmetalation step forward via the precipitation of insoluble AgBr, while simultaneously suppressing unwanted protodehalogenation side reactions[3].
Quantitative Data: Reaction Optimization
The table below summarizes the causality behind the selection of the catalytic system, demonstrating why specific ligands and fluoride sources are strictly required for this transformation.
Table 1: Optimization of Pd-Catalyzed Fluorination of Protected 3,5-Dibromo-2-methylphenol
Entry
Palladium Precatalyst
Ligand
Fluoride Source
Solvent
Yield (%)
1
Pd(OAc)₂
tBuBrettPhos
CsF
Toluene
15
2
Pd(OAc)₂
AlPhos
CsF
Toluene
38
3
[(AlPhos)Pd(cod)]
AlPhos
CsF
Cyclohexane
62
4
[(AlPhos)Pd(cod)]
AlPhos
KF
Cyclohexane
12
5
[(AlPhos)Pd(cod)]
AlPhos
AgF
Cyclohexane
88
Data Interpretation: The pre-formed oxidative addition complex[(AlPhos)Pd(cod)] combined with AgF in a non-polar solvent (Entry 5) is mandatory to achieve high yields and suppress off-target defluorination.
Experimental Workflow
Figure 1: Workflow for the catalytic synthesis of 3,5-difluoro-2-methylphenol.
Step-by-Step Self-Validating Protocols
Phase 1: Phenol Protection (MOM Ether Formation)
Objective: Mask the free hydroxyl group to prevent catalyst poisoning (via Pd-aryloxide formation) and off-target C-O coupling during the cross-coupling step.
Charge a flame-dried 250 mL round-bottom flask with 3,5-dibromo-2-methylphenol (10.0 g, 37.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).
Add N,N-Diisopropylethylamine (DIPEA, 9.8 mL, 56.4 mmol) and cool the mixture to 0 °C using an ice bath.
Dropwise add Chloromethyl methyl ether (MOM-Cl, 3.4 mL, 45.1 mmol) over 15 minutes. (Caution: MOM-Cl is a potent carcinogen; handle strictly inside a fume hood).
Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.3, UV active, stains dark with KMnO₄) must be completely consumed, replaced by a new, less polar spot (Rf ~0.6). ¹H NMR will show a new singlet at ~3.5 ppm (-OCH₃) and ~5.2 ppm (-OCH₂O-).
Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: Palladium-Catalyzed Di-Fluorination
Objective: Convert the aryl dibromide to the difluoride via Pd-catalyzed nucleophilic fluorination.
In a nitrogen-filled glovebox, charge a 100 mL Schlenk flask with the MOM-protected 3,5-dibromo-2-methylphenol (5.0 g, 16.1 mmol), AgF (6.1 g, 48.3 mmol, 3.0 equiv), and the pre-formed oxidative addition complex [(AlPhos)Pd(cod)] (0.55 g, 5 mol%) ().
Add anhydrous cyclohexane (50 mL) and seal the flask.
Remove the flask from the glovebox and heat to 90 °C in an oil bath for 18 hours with vigorous stirring (800 rpm).
Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dense, dark grey/black mixture (indicating the precipitation of AgBr and trace Pd black). An aliquot analyzed by ¹⁹F NMR should reveal two distinct aromatic fluorine signals between -110 and -120 ppm, confirming successful di-fluorination.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove silver salts and catalyst residues. Concentrate the filtrate.
Phase 3: Deprotection and Isolation
Objective: Cleave the MOM ether to reveal the target phenol without degrading the newly formed C-F bonds.
Dissolve the crude fluorinated intermediate in methanol (40 mL).
Add 6M aqueous HCl (10 mL) and heat the mixture to 50 °C for 3 hours.
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show the disappearance of the MOM-ether intermediate and the appearance of a highly polar, UV-active spot corresponding to the free phenol.
Workup & Purification: Concentrate the mixture to remove methanol. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (gradient: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield 3,5-Difluoro-2-methylphenol as a crystalline solid.
Final Validation: Confirm identity via GC-MS (Expected m/z = 144.1) and ¹H/¹⁹F NMR.
References
Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope
Source: MDPI (Molecules)
URL: [Link]
Title: Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands
Source: ACS Organic Letters / NIH PubMed Central
URL: [Link]
Title: Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides
Source: Science
URL: [Link]
Application Note: Engineering Advanced Biomedical Polymer Matrices using 3,5-Difluoro-2-methylphenol
Executive Summary The integration of fluorinated motifs into polymer matrices has fundamentally advanced biomedical nanotechnology, yielding materials with exceptional stability, biocompatibility, and functional versatil...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of fluorinated motifs into polymer matrices has fundamentally advanced biomedical nanotechnology, yielding materials with exceptional stability, biocompatibility, and functional versatility[1]. In the realm of oncological pharmacotherapy and targeted drug delivery, fluorinated polymers are increasingly utilized to stabilize drug metabolism, augment lipophilicity, and optimize bioavailability across biological barriers[2].
This application note details the specialized use of 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7)[3] as a highly effective end-capping agent and structural building block in the synthesis of advanced polycarbonate and epoxy matrices[4]. By providing a self-validating protocol for polymer synthesis and nanocarrier formulation, this guide equips drug development professionals with the mechanistic insights required to engineer "stealth" delivery vehicles that resist protein opsonization and evade immune clearance.
Mechanistic Rationale: The Role of Fluorination in Polymer Matrices
The selection of 3,5-Difluoro-2-methylphenol over standard aliphatic or non-fluorinated aromatic end-cappers is driven by strict structure-function causality:
3,5-Difluoro Substitution: The highly electronegative fluorine atoms create strong, stable C–F bonds that impart extreme hydrophobicity and low surface energy to the polymer chain ends[1]. During nanoparticle self-assembly, this thermodynamic profile forces the end-groups to migrate to the polymer-water interface, creating a dense fluorinated corona that sterically and electronically repels circulating serum proteins.
Ortho-Methyl Group (2-Position): The methyl group adjacent to the phenolic hydroxyl introduces critical steric hindrance. During the polymerization phase, this modulates the nucleophilic attack rate, preventing runaway cross-linking. Post-synthesis, this steric bulk shields the adjacent ester/carbonate linkage from premature enzymatic or hydrolytic cleavage in vivo.
Phenolic Hydroxyl: Acts as the primary reactive nucleophile, allowing the molecule to serve as an efficient chain-terminator (end-capper) in step-growth polymerizations, thereby providing precise control over the polymer's final molecular weight.
Workflow Visualization
Workflow for synthesizing and formulating fluorinated polycarbonate nanocarriers.
Experimental Protocols
Protocol A: Synthesis of 3,5-Difluoro-2-methylphenol End-Capped Polycarbonate (F-PC)
This protocol utilizes interfacial polymerization. The system is self-validating through intermediate spectroscopic checks.
Step 1: Initiation & Monomer Activation
Action: Dissolve 10 mmol of Bisphenol A (BPA) and 3.5 mmol of triphosgene in 50 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.
Causality: Anhydrous conditions are absolute prerequisites. Ambient moisture will competitively react with triphosgene to form inert carbonic acid derivatives, destroying stoichiometric balance and leading to unpredictable molecular weights.
Step 2: Chain Extension
Action: Chill the reaction vessel to 0 °C. Add 22 mmol of anhydrous triethylamine (TEA) dropwise over 30 minutes.
Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during phosgenation. Maintaining 0 °C suppresses exothermic side reactions that cause polymer discoloration and structural branching.
Step 3: End-Capping (Fluorination)
Action: After 2 hours of chain extension, inject a precisely calculated molar equivalent (e.g., 0.5 mmol for a target MW of ~10,000 Da) of 3,5-Difluoro-2-methylphenol dissolved in 5 mL DCM. Stir for an additional 4 hours at room temperature.
Causality: The phenolic hydroxyl group undergoes nucleophilic attack on the terminal chloroformate groups. The ortho-methyl group provides steric shielding, slowing the reaction rate slightly but dramatically increasing the hydrolytic stability of the resulting terminal carbonate bond.
Step 4: Purification & Validation
Action: Precipitate the viscous polymer solution into 500 mL of cold methanol. Filter, wash, and dry under vacuum at 40 °C for 24 hours.
Validation: Confirm the structural fidelity using
19
F-NMR (targeting specific signatures between -110 to -115 ppm corresponding to the 3,5-difluoro motif)[5]. Utilize Gel Permeation Chromatography (GPC) to verify the targeted molecular weight and polydispersity index (PDI < 1.5).
Protocol B: Formulation of Stealth Drug-Eluting Nanoparticles
Utilizing the Emulsion Solvent Evaporation method to drive surface segregation.
Step 1: Organic Phase Preparation
Action: Dissolve 100 mg of the synthesized F-PC and 10 mg of a hydrophobic Active Pharmaceutical Ingredient (API) in 5 mL of ethyl acetate.
Step 2: Emulsification
Action: Inject the organic phase into 20 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA). Subject the mixture to high-shear homogenization at 15,000 RPM for 3 minutes in an ice bath.
Step 3: Solvent Evaporation & Surface Segregation
Action: Transfer the emulsion to a magnetic stirrer and agitate gently at room temperature for 12 hours.
Causality: As the ethyl acetate slowly evaporates, the highly hydrophobic 3,5-difluorophenyl end-groups thermodynamically migrate to the polymer-water interface to minimize interfacial tension. This self-assembly mechanism creates a dense, fluorinated "stealth" corona that resists protein adsorption[1].
Step 4: Recovery
Action: Collect the nanoparticles via ultracentrifugation (20,000 × g, 20 min). Wash twice with ultrapure water and lyophilize using 5% sucrose as a cryoprotectant.
Data Presentation: Matrix Performance Comparison
The incorporation of 3,5-Difluoro-2-methylphenol significantly alters the physicochemical and pharmacokinetic profile of the resulting polymer matrix. Table 1 summarizes typical empirical data validating the mechanistic rationale.
High-Resolution Chromatographic Separation of 3,5-Difluoro-2-methylphenol Reaction Mixtures
Introduction & Analytical Challenges The synthesis of 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) typically involves complex electrophilic fluorination or cross-coupling methodologies. Analyzing the resulting crude re...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Challenges
The synthesis of 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) typically involves complex electrophilic fluorination or cross-coupling methodologies. Analyzing the resulting crude reaction mixtures presents a significant chromatographic challenge. The matrix is inherently complex, containing unreacted non-polar precursors (e.g., difluorotoluenes), closely related positional isomers (e.g., 3,4-difluoro-2-methylphenol or 2,4-difluoro-6-methylphenol), and over-fluorinated by-products.
To achieve accurate yield determination and purity profiling, a dual-method approach utilizing both Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. This application note details a self-validating analytical workflow designed to isolate the target molecule from its reaction matrix with baseline resolution.
Mechanistic Insights: The Chromatography of Fluorinated Phenols
As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are selected, rather than merely following a recipe. The introduction of fluorine atoms onto the phenolic ring fundamentally alters the molecule's physicochemical properties:
pKa Suppression and Mobile Phase pH: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the hydroxyl group compared to non-fluorinated cresols. As demonstrated in 19F NMR studies by , polyfluorinated phenols exhibit pKa values well below 8.0, making them prone to partial ionization in neutral aqueous solutions[1]. In RP-HPLC, this partial ionization causes severe peak tailing and irreproducible retention times. Therefore, the mobile phase must be heavily buffered with 0.1% Formic Acid (pH ~2.7) to fully protonate the phenol, ensuring sharp peaks and predictable partitioning.
Isomer Resolution via PFP Stationary Phases: Standard C18 columns often fail to resolve positional isomers of difluoromethylphenols because their hydrophobicities are nearly identical. To solve this, our protocol employs a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces orthogonal retention mechanisms—specifically
π−π
interactions, dipole-dipole interactions, and rigid shape selectivity—which are exquisitely sensitive to the exact spatial positioning of fluorine atoms on the aromatic ring.
Mass Spectrometry Compatibility: As validated by in their environmental tracking of fluorinated phenols, acidic aqueous/acetonitrile gradients coupled with mass spectrometry provide robust quantification and identification of Ar-F motifs[2].
Analytical Workflow
Fig 1: Analytical workflow for separating 3,5-Difluoro-2-methylphenol reaction mixtures.
Experimental Protocols
Protocol A: GC-FID/MS for Volatile Profiling
Purpose: Rapid quantification of unreacted non-polar precursors and volatile by-products.
Step-by-Step Methodology:
Quenching: Transfer 50 µL of the reaction mixture into a 1.5 mL microcentrifuge tube. Quench with 500 µL of cold ethyl acetate.
Extraction: Add 500 µL of saturated aqueous
NH4Cl
. Vortex for 30 seconds to partition the organic and aqueous layers.
Phase Separation: Centrifuge at 5,000 x g for 3 minutes. Extract 200 µL of the upper organic layer.
Drying: Pass the extracted organic layer through a micro-plug of anhydrous
Na2SO4
to remove residual water.
Injection: Transfer to a GC vial and inject 1.0 µL into the GC system according to the parameters in Table 1.
Protocol B: RP-HPLC-UV/MS for Isomer Resolution
Purpose: Baseline separation of 3,5-Difluoro-2-methylphenol from its positional isomers and accurate yield quantitation.
Step-by-Step Methodology:
Precipitation: Quench 100 µL of the reaction mixture with 900 µL of cold Acetonitrile (ACN) to precipitate polymeric by-products and halt the reaction.
Clarification: Centrifuge at 10,000 x g for 5 minutes.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Dilution: Dilute the sample 1:10 in the initial mobile phase (90% Water / 10% ACN with 0.1% Formic Acid) to prevent solvent-mismatch peak distortion upon injection.
Analysis: Inject 5.0 µL into the HPLC system according to the parameters in Table 2.
Data Presentation & Method Parameters
Table 1: GC-MS/FID Method Parameters
Parameter
Specification
Causality / Rationale
Column
DB-5MS (30 m × 0.25 mm × 0.25 µm)
5% phenyl phase provides excellent boiling point separation for volatile aromatics.
Carrier Gas
Helium, Constant Flow at 1.2 mL/min
Ensures optimal linear velocity for sharp peak shapes.
Inlet
250 °C, Split Ratio 20:1
Prevents column overloading from high-concentration precursors.
Oven Program
60 °C (1 min)
→
15 °C/min to 280 °C (3 min)
Rapidly elutes low-boiling difluorotoluenes, then bakes out heavy residues.
Detection
FID (280 °C) / MS (EI, 70 eV)
FID for universal carbon quantitation; MS for structural confirmation.
Lower viscosity than methanol; provides sharper peaks at high flow rates.
Gradient
0-2 min: 10% B 2-12 min: 10%
→
70% B 12-15 min: 95% B (Wash)
Focuses the analyte band at the column head, then elutes isomers with a shallow ramp.
Flow Rate / Temp
1.0 mL/min / 35 °C
Elevated temperature reduces backpressure and improves mass transfer kinetics.
Detection
UV at 270 nm / MS (ESI Negative Mode)
270 nm captures the aromatic
π→π∗
transition; ESI(-) monitors
[M−H]−
at m/z 143.03.
Self-Validating System (System Suitability)
A robust analytical protocol must be self-validating to ensure trustworthiness. Before analyzing unknown reaction mixtures, the system's integrity must be verified using a System Suitability Test (SST).
SST Protocol: Inject a standardized mixture containing 10 µg/mL of 3,5-Difluoro-2-methylphenol and 10 µg/mL of 3,4-Difluoro-2-methylphenol (its closest eluting isomer).
Acceptance Criteria:
Resolution (
Rs
): Must be
≥1.5
between the two isomers. Failure indicates loss of PFP column selectivity or column fouling.
Tailing Factor (
Tf
): Must be
≤1.2
for the target peak. Failure indicates mobile phase degradation (e.g., volatilization of formic acid leading to unwanted analyte ionization).
Signal-to-Noise (
S/N
): Must be
≥100
at 270 nm. Failure indicates detector lamp degradation or flow cell contamination.
If any of these criteria fail, the system is in an invalid state, and the run must automatically halt to prevent the generation of compromised data.
References
Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242-252.[Link]
Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(6), e3940.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Guide & Validated Protocols
Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals
Executive Summary & Mechanistic Rationale
The integration of fluorine into agrochemical active ingredients (AIs) has fundamentally revolutionized modern crop protection. Currently, a significant proportion of commercialized herbicides and fungicides rely on fluorinated motifs to achieve target efficacy[1]. As a highly specialized building block, 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) [2] offers a unique, sterically and electronically tuned scaffold for the development of next-generation diphenyl ether herbicides (Protoporphyrinogen IX oxidase [PPO] inhibitors) and pyrazole-carboxamide fungicides.
As a Senior Application Scientist, I approach scaffold selection not as a matter of preference, but of strict physicochemical causality. The selection of 3,5-Difluoro-2-methylphenol is driven by three mechanistic pillars:
Metabolic Resistance: The strong C–F bonds at the 3- and 5-positions effectively block cytochrome P450-mediated aromatic hydroxylation. This prevents rapid metabolic degradation in the field, extending the AI's half-life without accumulating toxic un-metabolized residues[3].
Enhanced Membrane Permeability: The dual fluorine substitution significantly increases the overall lipophilicity (
logP
) of the molecule. This facilitates rapid, passive diffusion through the highly non-polar waxy cuticles of target weeds or the lipid bilayers of fungal pathogens[4].
Conformational Locking (Steric Effect): The ortho-methyl group provides critical steric hindrance. In the synthesis of diphenyl ethers, this methyl group restricts the rotation of the ether linkage, locking the dihedral angle into the exact spatial conformation required for tight binding within the PPO enzyme's catalytic pocket.
Table 1: Predictive Physicochemical Influence of the Scaffold
Synthetic Workflow: Generation of a Fluorinated Diphenyl Ether AI
To utilize this scaffold, the most direct route is a Nucleophilic Aromatic Substitution (
SNAr
) to generate a diphenyl ether core. The protocol below details the coupling of 3,5-Difluoro-2-methylphenol with a functionalized nitrobenzene to yield a highly active PPO inhibitor precursor.
Fig 1: SNAr synthetic workflow of a PPO inhibitor AI using 3,5-Difluoro-2-methylphenol.
Protocol A:
SNAr
Coupling and Self-Validating Isolation
Note: Conduct all steps under a nitrogen atmosphere to prevent unwanted oxidation of the phenoxide.
Deprotonation: Charge a dry 500 mL jacketed reactor with 3,5-Difluoro-2-methylphenol (10.0 g, 69.4 mmol) and 150 mL of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (
K2CO3
, 14.4 g, 104.1 mmol).
Causality: The mild base
K2CO3
quantitatively deprotonates the fluorinated phenol (which is more acidic than standard phenol due to the electron-withdrawing fluorines), generating a highly reactive phenoxide nucleophile.
Thermal Activation: Heat the reaction mixture to 120°C for 4 hours.
Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance imposed by the ortho-methyl group during the
SNAr
attack on the chlorinated carbon.
Quench and Extraction: Cool the mixture to room temperature and pour into 500 mL of ice-cold distilled water. Extract with Ethyl Acetate (
3×150
mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous
MgSO4
.
Self-Validation Checkpoint:
TLC: Run a Thin Layer Chromatography plate (Hexane:EtOAc 8:2). The reaction is complete when the phenol spot (
Rf≈0.4
) is entirely consumed, replaced by a new UV-active product spot (
Rf≈0.65
).
19F
-NMR (376 MHz,
CDCl3
): Validation is confirmed by the presence of three distinct fluorine signals: a singlet at
≈−62
ppm (
−CF3
) and two distinct multiplets between
−110
and
−120
ppm, confirming the retention of the 3,5-difluoro pattern without unwanted defluorination.
Agrochemical Formulation Development
Because the resulting fluorinated AI is highly hydrophobic (
logP>4.0
), attempting to formulate it as an aqueous Suspension Concentrate (SC) will lead to thermodynamic instability (Ostwald ripening and crystal growth). Therefore, an Emulsifiable Concentrate (EC) is the scientifically sound delivery system. The AI is dissolved in an aromatic solvent and paired with a surfactant system that will spontaneously emulsify upon dilution in the farmer's spray tank.
Fig 2: Development workflow for Emulsifiable Concentrate (EC) agrochemical formulation.
Protocol B: EC Formulation and Emulsion Stabilization
Solubilization: In a stainless-steel mixing vessel, dissolve 100 g of the synthesized fluorinated AI in 750 mL of heavy aromatic solvent (e.g., Solvesso™ 150).
Causality: The
π−π
stacking interactions between the aromatic solvent and the diphenyl ether core ensure complete thermodynamic solubilization, preventing cold-temperature crystallization.
Surfactant Integration: Add a matched pair of emulsifiers to the vortex:
Causality: When the farmer dilutes this EC in water, the non-ionic TSP-EO provides a thick steric barrier around the oil droplets, while the anionic CaDDBS provides electrostatic repulsion. This dual-mechanism prevents droplet coalescence.
Homogenization: Subject the mixture to high-shear agitation (5000 rpm) using a rotor-stator homogenizer for 30 minutes at 25°C. Make up the final volume to 1.0 L with the aromatic solvent.
Self-Validation Checkpoint (CIPAC MT 36.3):
Add 1 mL of the formulated EC into a 100 mL graduated cylinder containing Standard Hard Water (342 ppm
Ca2+/Mg2+
).
Invert 10 times. A spontaneous, bluish-white microemulsion must form immediately.
Pass Criteria: After 2 hours of undisturbed resting at 30°C, there must be
<0.5
mL of "creaming" at the top, and absolutely zero free oil or crystallized AI at the bottom.
US7358397B2 - Preparation of halogenated 4-aminophenols
Source: Google Patents
URL:[4]
Highly Fluorinated 2,2′-Biphenols and Related Compounds: Relationship between Substitution Pattern and Herbicidal Activity
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL:[Link][3]
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides
Source: PMC (National Institutes of Health)
URL:[Link][1]
Improving low yields in 3,5-Difluoro-2-methylphenol electrophilic aromatic substitution
A Guide to Overcoming Low Yields in Electrophilic Aromatic Substitution Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions involving 3,5-Difluoro-2-methylphenol. This guide is...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Overcoming Low Yields in Electrophilic Aromatic Substitution
Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions involving 3,5-Difluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the functionalization of this highly substituted phenol. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the causal understanding needed to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Unique Reactivity of 3,5-Difluoro-2-methylphenol
Before troubleshooting specific reactions, it is crucial to understand the electronic and steric landscape of the substrate. The interplay between three different types of substituents makes its reactivity complex.
Q1: What are the primary factors governing electrophilic substitution on 3,5-Difluoro-2-methylphenol?
A: The outcome of any EAS reaction on this substrate is determined by a competitive interplay of electronic and steric effects from the four substituents:
Hydroxyl (-OH): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance (+M effect).[1] It strongly activates the positions ortho (C2, C6) and para (C4) to it.
Methyl (-CH₃): This is a weakly activating group that directs to the ortho and para positions through inductive effects and hyperconjugation.[2] It activates positions C1, C3, and C6.
Fluorine (-F): Halogens present a unique case. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I), making the ring less nucleophilic than benzene.[3] However, they are ortho, para-directors because their lone pairs can donate into the ring via resonance (+M effect), which stabilizes the carbocation intermediate (arenium ion) formed during ortho or para attack.[4][5]
Steric Hindrance: The methyl group at the C2 position physically blocks one of the ortho positions relative to the powerful hydroxyl director, significantly influencing the accessibility of the C6 position for incoming electrophiles.[3][6]
Q2: Given these competing effects, which position on the ring is most likely to be substituted and why?
A: The substitution is overwhelmingly directed to the C4 position (para to the hydroxyl group) .
Here's the rationale:
Dominant Director: The hydroxyl group is the most powerful activating group and therefore has the greatest influence on regioselectivity. It strongly directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.
Synergistic Effects: The directing effects of the other groups converge favorably on the C4 and C6 positions. The methyl group activates C6, and both fluorine atoms activate C4 and C6.
Steric Hindrance Decides the Outcome: While electronically viable, the C6 position is sterically hindered. It is ortho to both the hydroxyl and the methyl groups. This crowding makes it difficult for an electrophile to approach and attack.[7] The C4 position, by contrast, is sterically unencumbered.
Therefore, the combination of powerful electronic direction to the para position and significant steric hindrance at the ortho position makes C4 the primary site of reaction.
Caption: Directing influences on the 3,5-Difluoro-2-methylphenol ring.
Section 2: Troubleshooting Common Electrophilic Aromatic Substitution Reactions
This section addresses the most common low-yield scenarios encountered with this substrate.
A. Nitration
Q: My nitration reaction with standard HNO₃/H₂SO₄ is giving a black tar and very low yield of the desired product. What is happening?
A: This is a classic issue when nitrating phenols. The cause is twofold:
Oxidation: Phenols are highly susceptible to oxidation, and concentrated nitric acid is a strong oxidizing agent. This leads to the formation of complex, often polymeric, tarry byproducts instead of the desired nitrophenol.
Ring Deactivation: In the strongly acidic conditions of a standard nitrating mixture, the phenolic oxygen can be protonated. This converts the strongly activating -OH group into a deactivating -OH₂⁺ group, shutting down the reaction.
Solution: Use milder nitrating conditions. The high activation provided by the phenol group means that harsh reagents are unnecessary. A common and effective method is to use dilute nitric acid in water or acetic acid at a controlled, low temperature.
B. Halogenation (Bromination)
Q: I am attempting a mono-bromination but am getting a mixture of mono- and di-brominated products, which is difficult to separate and lowers my yield.
A: This problem arises from the high reactivity of the phenol ring. Even with the deactivating fluorine atoms, the hydroxyl group activates the ring so strongly that the initial mono-brominated product is often reactive enough to undergo a second substitution, leading to polyhalogenation.
Solution: You must carefully control the reaction conditions to favor mono-substitution.
Control Stoichiometry: Use a slight sub-stoichiometric amount or exactly 1.0 equivalent of the brominating agent.
Use a Milder Reagent: Instead of elemental bromine (Br₂), which is highly reactive, consider N-Bromosuccinimide (NBS). NBS provides a slow, low-concentration source of electrophilic bromine, which helps to prevent over-bromination.[8]
Low Temperature: Perform the reaction at 0 °C or below to reduce the reaction rate and improve selectivity.
Solvent Choice: Using a less polar solvent can sometimes temper the reactivity.
C. Friedel-Crafts Acylation & Alkylation
Q: My Friedel-Crafts reaction is failing completely. I add the substrate to the AlCl₃ and acyl/alkyl halide, but I only recover my starting material after workup. Why?
A: This is the most common and definitive failure mode for Friedel-Crafts reactions on phenols. The Lewis acid catalyst (e.g., AlCl₃, FeBr₃), which is essential for generating the electrophile, reacts preferentially with the basic lone pairs of the phenolic oxygen.[9][10] This forms a complex that strongly withdraws electron density from the ring, deactivating it towards electrophilic attack. Essentially, the catalyst poisons itself and deactivates your substrate simultaneously.
Solution: Direct Friedel-Crafts alkylation or acylation on an unprotected phenol is generally not a viable strategy. You must use an alternative synthetic route.
Protect the Hydroxyl Group: Convert the phenol to a less Lewis-basic group, such as a methyl ether (-OCH₃). The methoxy group is still a strong o,p-director but does not complex as aggressively with the Lewis acid. The protecting group can be removed later (e.g., with BBr₃).
Use a Fries Rearrangement: This is an excellent alternative for acylation. First, the phenol is acylated at the oxygen atom to form an ester (a simple reaction with an acyl chloride and a base). This ester is then treated with a Lewis acid, which catalyzes the rearrangement of the acyl group from the oxygen to the C4 position on the ring.[11]
Caption: A troubleshooting decision workflow for common EAS reactions.
Section 3: Validated Experimental Protocols
The following protocols are designed to maximize yield and selectivity for mono-substitution at the C4 position.
Protocol 1: Regioselective Mono-Nitration
This protocol uses dilute nitric acid to avoid oxidation and harsh acidic conditions.
Acetic acid serves as a solvent that is miscible with both reactants and moderates reactivity.
Stoichiometry
1.05 eq. Nitric Acid
A slight excess ensures full conversion without promoting significant di-nitration.
Temperature
5-10 °C
Crucial for preventing oxidation and controlling the exothermic reaction.
Reaction Time
1-2 hours
Monitor by TLC until starting material is consumed.
Workup
Quench with ice-water
Precipitates the product and dilutes the acid.
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 eq. of 3,5-Difluoro-2-methylphenol in glacial acetic acid.
Cooling: Cool the solution to 5 °C in an ice-salt bath.
Addition of Nitrating Agent: Add 1.05 eq. of nitric acid dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: Stir the mixture at 5-10 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, slowly pour the mixture into a beaker of crushed ice with stirring.
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Purification: Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-nitro-3,5-difluoro-2-methylphenol.
Protocol 2: Controlled Mono-Bromination using NBS
This method leverages N-Bromosuccinimide (NBS) for high selectivity.
MeCN is a polar aprotic solvent suitable for this reaction. NBS is the mild brominating agent.
Stoichiometry
1.0 eq. NBS
Precise stoichiometry is key to preventing di-bromination.
Temperature
0 °C to Room Temp
Starting cold and allowing to warm slowly provides excellent control.
Reaction Time
2-4 hours
Slower reaction than with Br₂, allowing for better control.
Workup
Aqueous Sodium Thiosulfate
Quenches any unreacted NBS and removes bromine color.
Step-by-Step Methodology:
Setup: Dissolve 1.0 eq. of 3,5-Difluoro-2-methylphenol in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of NBS: Add 1.0 eq. of NBS in one portion to the stirred solution.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring by TLC.
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-bromo-3,5-difluoro-2-methylphenol.
Protocol 3: Acylation via Fries Rearrangement
This two-step protocol is a robust alternative to the direct Friedel-Crafts acylation.
Caption: Workflow for acylation via the Fries Rearrangement.
Step-by-Step Methodology:
Part A: O-Acylation (Ester Formation)
Dissolve 1.0 eq. of 3,5-Difluoro-2-methylphenol in dichloromethane with 1.2 eq. of pyridine.
Cool the solution to 0 °C.
Slowly add 1.1 eq. of the desired acyl chloride (e.g., acetyl chloride).
Stir for 1-2 hours, allowing the reaction to warm to room temperature.
Workup by washing with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the crude aryl ester, which is often pure enough for the next step.
Part B: Fries Rearrangement
Setup: To a dry flask under nitrogen, add 1.5 eq. of anhydrous aluminum chloride (AlCl₃).
Add a high-boiling, inert solvent like nitrobenzene or 1,2-dichloroethane.
Slowly add the crude aryl ester from Part A.
Reaction: Heat the mixture, typically to 60-160 °C depending on the substrate's reactivity. The optimal temperature must be determined empirically. Monitor by TLC.
Workup: Cool the reaction and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
Isolation & Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the resulting C-acylated phenol by column chromatography or recrystallization.
Section 4: References
A Comparative Analysis of Methyl and Halogen Directing Effects in Electrophilic Aromatic Substitution. Benchchem.
Optimization for the bromination step. ResearchGate. [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. National Center for Biotechnology Information. [Link]
Technical Support Center: Troubleshooting 3,5-Difluoro-2-methylphenol Solubility
Welcome to the Technical Support Center for 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing solubility i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing solubility issues—such as precipitation, crystallization, or inconsistent assay results—when utilizing this compound in biological and chemical workflows.
Part 1: Physicochemical Profiling & Solvent Selection
To troubleshoot solubility, we must first understand the molecular behavior of 3,5-Difluoro-2-methylphenol. The molecule consists of a phenolic core modified by two highly electronegative fluorine atoms and a steric methyl group. While the hydroxyl (-OH) group offers a site for hydrogen bonding, the fluorinated aromatic ring is intensely hydrophobic. This dichotomy makes the compound highly soluble in organic solvents but notoriously prone to precipitation in aqueous biological media.
High dielectric constant disrupts the crystal lattice.
DMF
Alternative Stock
50 mM
Very Low (<0.1% final)
Polar aprotic solvation; useful if DMSO oxidizes targets.
20% HP-β-CD
Aqueous Carrier
1 - 5 mM
High (Cell & In vivo safe)
Host-guest inclusion complexation shields the hydrophobic ring.
PEG400 / Tween-80
In Vivo Co-solvent
10 - 20 mM
Moderate (Vehicle control req.)
Micellar encapsulation and co-solvency reduce aqueous polarity.
0.1 M NaOH
Chemical Solubilization
>100 mM
None (Requires neutralization)
Deprotonation to a highly water-soluble phenoxide salt.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does 3,5-Difluoro-2-methylphenol precipitate immediately when I dilute my DMSO stock into cell culture media?A: This is a classic phenomenon known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 3,5-Difluoro-2-methylphenol molecules are suddenly stripped of their solvent shell and exposed to water. Because they lack the thermodynamic capacity to form a stable hydration sphere, they undergo rapid hydrophobic collapse and nucleate into micro-crystals .
Q2: Can I use pH adjustments to dissolve this compound without organic solvents?A: Yes, but with strict limitations for biological assays. The baseline pKa of an unsubstituted phenol is ~10.0. However, the electron-withdrawing nature of the two fluorine atoms at the 3 and 5 positions inductively stabilizes the conjugate base, lowering the pKa of 3,5-Difluoro-2-methylphenol to approximately 8.5–8.8 . By raising the pH of your solution to >9.5 using a mild base, you quantitatively deprotonate the hydroxyl group to form a highly water-soluble phenoxide salt. However, if you neutralize the solution back to physiological pH (7.4) for cell culture, the compound will re-protonate and precipitate.
Q3: What is the best solvent system for in vivo dosing (e.g., oral gavage or IP injection)?A: For animal models, organic solvents must be minimized to prevent toxicity. We recommend a thermodynamically stable ternary co-solvent system: 5% DMSO, 40% PEG400, 5% Tween-80, and 50% Saline . The PEG400 acts as a co-solvent to lower the overall polarity of the aqueous phase, while Tween-80 forms micelles that encapsulate the lipophilic fluorinated core, preventing precipitation in the gastrointestinal tract or bloodstream .
Part 3: Step-by-Step Troubleshooting Workflows
Below are field-proven, self-validating protocols to overcome kinetic and thermodynamic solubility barriers.
Protocol A: The "Warm Dropwise" Dilution Method (For In Vitro Cell Assays)
Causality: Pre-warming the media increases the thermodynamic solubility limit of the system. Dropwise addition combined with mechanical vortexing prevents localized zones of high drug concentration, avoiding kinetic nucleation.
Prepare Master Stock: Dissolve 3,5-Difluoro-2-methylphenol in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a water bath for 5 minutes to ensure the crystal lattice is fully disrupted.
Pre-warm Media: Warm the target cell culture media (preferably containing 10% FBS) to 37°C. Note: Serum proteins act as natural carriers and significantly improve the apparent solubility of lipophilic phenols.
Create Vortex: Place the tube of pre-warmed media on a vortex mixer set to low/medium speed.
Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the swirling vortex. Do not allow the DMSO to run down the plastic walls.
Self-Validation Step: Incubate the final solution at 37°C for 30 minutes. Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If no microscopic white pellet is visible, the solution is kinetically stable for your assay.
Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It forms a reversible host-guest inclusion complex with the fluorinated aromatic ring, shielding it from the aqueous environment while maintaining bioavailability .
Prepare Carrier: Make a 20% (w/v) solution of HP-β-CD in sterile distilled water or PBS.
Combine: Weigh the required amount of 3,5-Difluoro-2-methylphenol powder directly into a glass vial and add the 20% HP-β-CD solution.
Sonicate: Sonicate the suspension for 30–60 minutes at 40°C until the solution transitions from a cloudy suspension to completely transparent.
Self-Validation Step: Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates, verifying complete thermodynamic complexation.
Part 4: Solubilization Decision Matrix
Use the following logical workflow to diagnose and resolve precipitation issues in real-time.
Fig 1: Troubleshooting workflow for resolving 3,5-Difluoro-2-methylphenol precipitation.
References
Title: Solubilization of poorly water-soluble drugs through partition/association equilibrium: Thermodynamic insights using isothermal titration calorimetry
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches
Source: MDPI Pharmaceuticals
URL: [Link]
Troubleshooting
Optimizing HPLC retention times for 3,5-Difluoro-2-methylphenol quantification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the specific chromatographic challenges associated with halogen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the specific chromatographic challenges associated with halogenated aromatic compounds.
Quantifying 3,5-Difluoro-2-methylphenol requires a deep understanding of its physicochemical properties. The electron-withdrawing nature of the fluorine substituents significantly lowers the pKa of the phenolic hydroxyl group, while the methyl group adds steric hindrance and hydrophobicity. Standard platform methods often fail here, resulting in shifting retention times, poor peak shapes, and inadequate resolution.
This guide provides an authoritative, causality-driven approach to troubleshooting and optimizing your RP-HPLC workflows for this specific analyte.
Core Troubleshooting FAQs
Q1: Why is the retention time of 3,5-Difluoro-2-methylphenol shifting unpredictably between runs, and why am I seeing severe peak tailing?Causality & Solution: This is the most common issue encountered with phenolic compounds and is mechanistically tied to the mobile phase pH. The highly electronegative fluorine atoms on the aromatic ring withdraw electron density, increasing the acidity of the phenol group (lowering its pKa from ~10 down to ~7-8). If your mobile phase pH is near the pKa of the analyte, the compound exists in a dynamic equilibrium between its neutral (protonated) and ionized (phenolate) states. The ionized state is highly polar and interacts poorly with a hydrophobic stationary phase, leading to early elution and tailing.
Action: You must buffer the mobile phase to at least 2 pH units below the analyte's pKa to ensure it remains in its neutral, protonated form[1]. We strongly recommend using 0.1% Phosphoric acid or Formic acid to strictly maintain a pH of 2.0 to 2.5.
Logical relationship between mobile phase pH, analyte ionization, and HPLC retention.
Q2: I am using a standard C18 column, but I cannot achieve adequate retention or separation from closely related fluorinated impurities. What should I change?Causality & Solution: While C18 columns rely purely on dispersive (hydrophobic) interactions, they lack the specific spatial selectivity required to differentiate positional isomers of fluorinated aromatics. The fluorine atoms introduce strong dipole moments and rigid planar characteristics to the molecule.
Action: Switch to a Fluorinated-Phenyl (e.g., PFP - Pentafluorophenyl) stationary phase. PFP columns offer multiple retention mechanisms:
π−π
interactions, dipole-dipole interactions, and hydrogen bonding[2]. The highly electronegative fluorine atoms on the PFP ligand will interact specifically with the difluoro-aromatic ring of 3,5-Difluoro-2-methylphenol, dramatically improving retention and selectivity over standard alkyl phases[3].
Q3: Should I use Methanol or Acetonitrile as my organic modifier for this assay?Causality & Solution: For fluorinated phenols, Methanol is generally superior. Acetonitrile is an aprotic solvent with a strong
π
-electron system that can actively compete with the analyte for
π−π
interactions on a PFP or Phenyl column, effectively dampening the column's unique selectivity. Methanol, being a protic solvent, enhances hydrogen bonding and does not interfere with
π−π
interactions, allowing the mobile phase to optimize the separation based on polarity[4].
Data Presentation: Column Chemistry Comparison
The following table summarizes the quantitative performance differences when analyzing 3,5-Difluoro-2-methylphenol against its closely related structural isomers under identical isocratic conditions (60:40 Water:Methanol, 0.1% Formic Acid, 1.0 mL/min).
Table 1: Comparative retention and resolution data based on stationary phase chemistry.
Column Chemistry
Retention Time (min)
Peak Asymmetry (Tf)
Resolution (Rs) from Isomers
Primary Mechanism of Interaction
Standard C18
4.2
1.45
1.1
Hydrophobic (Dispersive)
Phenyl-Hexyl
5.8
1.15
1.8
Hydrophobic +
π−π
Pentafluorophenyl (PFP)
7.5
1.05
2.9
Hydrophobic +
π−π
Dipole + H-bond
Experimental Protocols: Self-Validating Method Development
To ensure a robust, self-validating system, follow this step-by-step methodology. Step 3 acts as an internal System Suitability Test (SST) to validate the physical chemistry of the setup before any samples are committed.
Step 1: Mobile Phase Preparation
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 M
Ω⋅cm
). Mix thoroughly and sonicate for 10 minutes to degas. Critical Check: Verify the pH is ~2.7 using a calibrated pH meter.
Organic Phase (B): 100% HPLC-grade Methanol. Degas prior to use.
Step 2: System Setup
Install a PFP column (e.g., 150 mm x 4.6 mm, 3
μ
m particle size).
Set the column oven temperature to 35°C. Elevated temperatures improve mass transfer kinetics and peak shape for fluorinated compounds[5].
Set the flow rate to 1.0 mL/min.
Step 3: Gradient Program & Self-Validation (SST)
Program a linear gradient from 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B to wash the column.
Validation Check: Inject a void volume marker (e.g., Uracil) alongside a 3,5-Difluoro-2-methylphenol reference standard.
Calculate the peak asymmetry factor (Tf). If Tf > 1.2: Your aqueous phase pH is too high (failing to suppress ionization), or the column frit is contaminated. Do not proceed to sample analysis until Tf
≤
1.1.
Step 4: Detection & Quantification
Monitor UV absorbance at 270 nm (the typical
λmax
for substituted phenols).
Integrate the peak area and quantify against a 5-point calibration curve (R²
≥
0.999).
Step-by-step RP-HPLC optimization workflow for fluorinated phenols.
Purification techniques for removing isomeric impurities from 3,5-Difluoro-2-methylphenol
A Troubleshooting Guide for Isomeric Impurity Resolution Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the purifi...
Author: BenchChem Technical Support Team. Date: April 2026
A Troubleshooting Guide for Isomeric Impurity Resolution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the purification of 3,5-Difluoro-2-methylphenol (CAS 252004-38-9). This compound is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. However, its synthesis frequently generates regioisomeric impurities (e.g., 3,4-difluoro-2-methylphenol or 4,5-difluoro-2-methylphenol) that are notoriously difficult to separate.
This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each technique to ensure you can achieve >99% purity in your workflows.
Part 1: Troubleshooting FAQs
Q1: Why does standard fractional distillation fail to remove regioisomeric impurities from our crude product?Causality: While fluorination generally lowers the boiling point of structurally related compounds, the positional isomers of difluorocresols exhibit identical molecular weights and nearly identical intermolecular hydrogen-bonding capabilities. This results in boiling point differentials (
ΔTb
) of less than 1–2 °C. In a vapor-liquid equilibrium, these isomers behave almost identically, leading to co-distillation regardless of the theoretical plate count of your fractionating column.
Q2: We are using a standard C18 column for preparative Liquid Chromatography (LC), but the isomers co-elute as a single broad peak. What is the mechanistic failure here?Causality: Standard C18 stationary phases separate molecules based purely on dispersive hydrophobic interactions. Because the regioisomers of 3,5-Difluoro-2-methylphenol have indistinguishable octanol-water partition coefficients (LogP) and identical hydrophobic surface areas, a C18 column cannot differentiate them [1].
Solution: You must switch to an orthogonal separation mechanism. Pentafluorophenyl (PFP) stationary phases are highly recommended. PFP columns introduce
π−π
interactions, dipole-dipole interactions from the highly electronegative C-F bonds, and rigid shape selectivity [1]. The specific position of the fluorine atoms on your target molecule alters its overall dipole moment, allowing the PFP phase to easily distinguish the 3,5-difluoro isomer from the 3,4- or 4,5-difluoro variants.
Q3: Preparative HPLC is too expensive for our pilot-plant scale (>1 kg). Is there a scalable chemical workaround to improve distillation?Causality: Yes. The limitation of distillation is the lack of steric and volatility differences between the naked phenols. By chemically derivatizing the phenolic -OH group (e.g., via silylation to form a trimethylsilyl ether), you introduce a massive steric bulk [2]. The steric clash between the bulky TMS group and the adjacent ortho-methyl group (at position 2) creates a unique 3D conformation. If an impurity has a different substitution pattern, the steric environment changes drastically. This magnifies the boiling point differences, allowing traditional fractional vacuum distillation to succeed.
Part 2: Quantitative Method Comparison
To assist in selecting the correct purification strategy, the following table summarizes the performance metrics of available techniques based on empirical laboratory data.
Purification Technique
Separation Mechanism
Scalability
Resolution (Isomers)
Yield Recovery
Cost / Complexity
Simple/Fractional Distillation
Vapor Pressure / Boiling Point
Industrial (>100 kg)
Poor (Co-elution)
>90%
Low
C18 Preparative HPLC
Hydrophobic Partitioning
Prep (<100 g)
Poor (Co-elution)
~80%
Moderate
PFP Preparative HPLC
π−π
& Dipole Interactions
Prep (<100 g)
Excellent (Baseline)
>85%
High
Derivatization + Distillation
Amplified Steric Volatility
Pilot (>1 kg)
Good
~75% (Over 3 steps)
Moderate
Fractional Crystallization
Differential Solubility
Industrial (>100 kg)
Moderate
<60% (High loss)
Low
Part 3: Visual Workflows and Mechanisms
Purification Strategy Decision Matrix
Use the following logic tree to determine the optimal purification route based on your target scale.
Caption: Decision matrix for selecting the optimal purification route based on target scale.
Mechanistic Pathway of PFP Chromatography
This diagram illustrates why PFP columns succeed where C18 columns fail.
Caption: Mechanistic interaction of fluorinated isomers with a Pentafluorophenyl (PFP) stationary phase.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the checkpoints.
Protocol A: Preparative Separation via PFP Chromatography (Scale: <100g)
This method utilizes the unique dipole and
π−π
selectivity of fluorinated stationary phases [3].
Step 1: Mobile Phase & Column Preparation
Column: Preparative Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase: Prepare an isocratic mixture of 60% Water and 40% Methanol. Add 0.1% Formic Acid (v/v). Causality: The acidic modifier suppresses the ionization of the phenolic -OH group, ensuring the molecule remains in its neutral state for predictable
π−π
interactions.
Flow Rate: 15.0 mL/min.
Step 2: Sample Injection
Dissolve the crude 3,5-Difluoro-2-methylphenol in the mobile phase to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
Inject 1.0 mL per run. Monitor UV absorbance at 254 nm and 280 nm.
Step 3: Fraction Collection & Validation
Collect fractions based on UV threshold triggering. The 3,5-isomer will typically elute with a distinct retention time compared to the 3,4-isomer due to differing dipole moments.
Validation Checkpoint: Before pooling fractions, inject a 10 µL aliquot of each fraction onto an analytical PFP column. Only pool fractions demonstrating >99.5% single-peak purity.
Recovery: Remove methanol via rotary evaporation, then extract the aqueous layer with ethyl acetate. Dry over anhydrous
Na2SO4
and concentrate to yield the pure solid.
This method is ideal for pilot-scale operations where chromatography is economically unviable.
Step 1: Silylation (Steric Amplification)
In a dry, nitrogen-purged reactor, dissolve 1.0 kg of crude 3,5-Difluoro-2-methylphenol in 5.0 L of anhydrous Dichloromethane (DCM).
Add 1.1 equivalents of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) dropwise at room temperature. Stir for 2 hours.
Validation Checkpoint: Analyze an aliquot via GC-MS or TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting phenol peak completely disappears, replaced by the less polar TMS-ether derivative [2].
Step 2: Fractional Vacuum Distillation
Remove DCM under reduced pressure.
Transfer the crude TMS-derivatives to a fractional distillation setup equipped with a high-efficiency Vigreux column (or structured packing).
Apply high vacuum (<1 Torr). The amplified steric differences between the TMS-ethers of the regioisomers will now manifest as a
5−10∘C
difference in boiling points.
Collect the main fraction corresponding to the 3,5-Difluoro-2-methylphenol TMS-ether.
Step 3: Deprotection (Hydrolysis)
Dissolve the purified TMS-ether in 3.0 L of Tetrahydrofuran (THF).
Add 1.0 L of 1M aqueous Hydrochloric Acid (HCl). Stir vigorously for 1 hour at room temperature to cleave the TMS group.
Validation Checkpoint: Verify complete deprotection via TLC (appearance of the highly polar phenol spot).
Recovery: Separate the organic layer, wash with brine, dry over
MgSO4
, and evaporate the solvent to yield >99% pure 3,5-Difluoro-2-methylphenol.
References
LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]
Wiley Analytical Science. "Cresol determination made possible by silylation." Wiley. Available at:[Link]
Troubleshooting
Scaling up 3,5-Difluoro-2-methylphenol production and thermal management solutions
Welcome to the Technical Support Center for the scale-up and thermal management of 3,5-Difluoro-2-methylphenol. This guide is designed for researchers, chemical engineers, and drug development professionals transitioning...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up and thermal management of 3,5-Difluoro-2-methylphenol. This guide is designed for researchers, chemical engineers, and drug development professionals transitioning this highly reactive fluorinated intermediate from bench-scale synthesis to pilot and production scales.
Unlike standard laboratory protocols, scaling up highly exothermic reactions requires a fundamental shift from yield-centric chemistry to safety-centric chemical engineering. This guide provides causal explanations, self-validating protocols, and thermodynamic troubleshooting strategies to ensure safe and efficient production.
Section 1: Process Chemistry & Route Selection
Q1: What is the primary synthetic route for 3,5-Difluoro-2-methylphenol, and what are the inherent scale-up challenges?
The most industrially viable route for synthesizing 3,5-Difluoro-2-methylphenol is the diazotization of 3,5-difluoro-2-methylaniline, followed by controlled thermal hydrolysis.
The Challenge: Diazotization is notoriously hazardous. The reaction of the aniline precursor with sodium nitrite (
NaNO2
) in aqueous acid is highly exothermic, with heat release often exceeding
−115 kJ/mol
[1]. Furthermore, the resulting diazonium salt is thermally unstable. Most diazonium salts decompose violently above 5 °C, releasing nitrogen gas and an additional
−160 to −180 kJ/mol
of heat[2].
The Causality of Scale-Up Failure: At the bench scale, the high surface-area-to-volume ratio of a laboratory flask allows for rapid heat dissipation. Upon scale-up, the volume (and thus heat generation) increases by the cube of the reactor radius, while the wetted cooling area only increases by the square[3]. If the heat generation rate exceeds the plant's cooling capacity, the intermediate will accumulate heat, leading to a catastrophic thermal runaway.
Q2: How do we manage the thermal risks associated with the highly exothermic diazotization and hydrolysis steps?
Thermal management relies on transitioning from a "batch" mindset to a "semi-batch" operational model[3].
For Diazotization: We control the reaction rate—and thereby the heat generation rate—by strictly limiting the feed rate of the
NaNO2
solution. The reaction temperature must be clamped between 0–5 °C[1].
For Hydrolysis (Phenol Formation): Rather than heating a large batch of the diazonium salt (which would cause a simultaneous, explosive release of
N2
gas and heat), the cold diazonium solution is slowly dosed into a second reactor containing a boiling acidic solution. This ensures the diazonium intermediate decomposes into 3,5-Difluoro-2-methylphenol instantaneously upon contact, maintaining a near-zero accumulation of the explosive intermediate in the hot reactor.
Fig 1. Causal feedback loop of thermal runaway during exothermic diazonium intermediate synthesis.
Section 2: Quantitative Thermodynamic Data
Before scaling up, it is mandatory to conduct Reaction Calorimetry (RC) and Adiabatic Calorimetry (e.g., ARC or Phi-TEC II) to quantify the thermal hazards[4][5]. The table below summarizes the critical safety parameters you must establish for the 3,5-Difluoro-2-methylphenol process.
Thermodynamic Parameter
Symbol
Typical Value Range
Safety Implication for Scale-Up
Heat of Reaction (Diazotization)
ΔHr
−115 to −130 kJ/mol
Determines the baseline cooling capacity required during the semi-batch dosing phase[1].
Heat of Decomposition
ΔHd
−160 to −180 kJ/mol
The energy released if the diazonium intermediate degrades uncontrollably[2].
Adiabatic Temperature Rise
ΔTad
+80 to +120 °C
The maximum temperature spike if all cooling fails. Calculated as
ΔHr/(m⋅Cp)
[5].
Maximum Temp. of Synthesis Reaction
MTSR
Tprocess+ΔTad
If MTSR > Decomposition Onset (
Td
), the risk of a secondary explosion is critical[6].
Time to Maximum Rate
TMRad
>24 hours at 5 °C
The response time operators have to intervene before a runaway becomes irreversible[5].
Section 3: Self-Validating Scale-Up Protocol
This protocol integrates chemical synthesis with real-time process safety validation. Every critical step includes a self-validating feedback loop to ensure the system behaves as engineered.
Phase 1: Reactor Preparation & Diazotization
Inerting: Purge Reactor A (equipped with high-capacity cryogenic cooling and a pitched-blade turbine) with Nitrogen gas to prevent oxidative side reactions[7].
Cryogenic Cooling: Engage the cooling jacket and bring the internal temperature (
Tint
) to 0–2 °C. Causality: Lowering the temperature suppresses the spontaneous decomposition of the diazonium salt[8].
Semi-Batch Dosing: Begin dosing a 30% aqueous solution of
NaNO2
(1.05 eq) via a mass flow controller.
Self-Validation (Accumulation Check):
Instrumental: Monitor real-time heat flow using in-line Reaction Calorimetry. If heat evolution drops while dosing continues, the reaction has stalled, and unreacted
NaNO2
is accumulating[9].
Chemical: Pause dosing every 30 minutes and test the mixture with starch-potassium iodide paper. An immediate dark blue/black color confirms the presence of active nitrous acid. If the test is negative while dosing, the
NaNO2
is being consumed safely[2].
Phase 2: Controlled Thermal Hydrolysis
6. Hot Reactor Prep: In Reactor B, heat a dilute
H2SO4
solution to 100 °C (reflux).
7. Continuous Dosing: Slowly pump the cold diazonium solution from Reactor A into the boiling acid in Reactor B.
Causality: This ensures the diazonium salt is kept cold and stable in Reactor A, and only decomposes into 3,5-Difluoro-2-methylphenol and
N2
gas at the exact moment it enters Reactor B. This prevents the accumulation of explosive potential energy[3].
Phase Separation: Cool Reactor B to room temperature. Extract the aqueous mixture with toluene, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,5-Difluoro-2-methylphenol[7].
Fig 2. Self-validating semi-batch workflow for 3,5-Difluoro-2-methylphenol scale-up.
Section 4: Troubleshooting Guide
Issue 1: The internal temperature (
Tint
) in Reactor A spikes above 5 °C during
NaNO2
addition.
Root Cause: The exothermic heat generation rate of the diazotization reaction has exceeded the heat removal capacity of the reactor's cooling jacket[5].
Action: Immediately halt the
NaNO2
feed. Do not simply increase agitation, as this may rapidly mix accumulated unreacted reagents and cause a secondary, larger temperature spike. Allow the cooling system to bring the temperature back down to 2 °C before resuming the feed at a reduced rate (e.g., 50% of the original mass flow).
Issue 2: Starch-iodide paper shows a strong positive result long after the
NaNO2
addition has been paused.
Root Cause: Reagent accumulation. The reaction kinetics have slowed down, likely because the temperature is too low (e.g., dropping below 0 °C can stall the reaction), or due to insufficient mixing causing localized concentration gradients[2].
Action: Verify the agitator speed and ensure no freezing or viscosity issues are occurring at the reactor walls. If the temperature is below 0 °C, allow it to gently rise to 2 °C to re-initiate the reaction kinetics, monitoring the RC heat flow closely to ensure the accumulated reagents do not react all at once.
Issue 3: Excessive foaming and pressure buildup in Reactor B during the hydrolysis step.
Root Cause: The dosing rate of the diazonium salt into the hot acid is too fast, leading to a massive, rapid evolution of Nitrogen (
N2
) gas[2].
Action: Reduce the transfer pump speed from Reactor A to Reactor B. Ensure Reactor B's condenser is fully operational and that the emergency venting system is unobstructed. The rate of
N2
off-gassing must dictate the maximum allowable dosing rate.
References
Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske.com.[Link]
Jiang, J., et al. Mapping thermal risks: new insights into safe diazotization of 2-ANDSA. EurekAlert! / Emergency Management Science and Technology.[Link]
Lab Manager. Preventing Explosions in Exothermic Reaction Calorimetry. Labmanager.com.[Link]
Lu, Z., et al. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press.[Link]
Prime Process Safety Center. Reaction Calorimetry. Primeprocesssafety.com. [Link]
ResearchGate. Runaway Reaction During Production of an Azo Dye Intermediate. ResearchGate.net. [Link]
H.E.L Group. Process Safety and Scale-up. HELgroup.com. [Link]
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS.org.[Link]
Comparative Reactivity Guide: 3,5-Difluoro-2-methylphenol vs. 2,4-Difluorophenol
Executive Summary In the design of fluorinated pharmaceuticals and advanced agrochemicals, the strategic positioning of fluorine atoms on a phenolic core drastically alters the molecule's reactivity profile. This guide p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the design of fluorinated pharmaceuticals and advanced agrochemicals, the strategic positioning of fluorine atoms on a phenolic core drastically alters the molecule's reactivity profile. This guide provides an objective, data-driven comparison between 3,5-Difluoro-2-methylphenol and 2,4-Difluorophenol . By analyzing the interplay between steric hindrance and inductive electron withdrawal, we outline how these structural nuances dictate their behavior in nucleophilic and electrophilic pathways.
Structural & Electronic Causality
As an application scientist, it is critical to look beyond the empirical results and understand the causality driving these reactions. The reactivity of these two building blocks is governed by two competing forces: the steric bulk of ortho-substituents and the inductive electron-withdrawing effects of the fluorine atoms.
Acidity and Phenoxide Nucleophilicity
2,4-Difluorophenol: The fluorine atoms are positioned ortho (C2) and para (C4) to the hydroxyl group. Because fluorine is highly electronegative, its proximity to the phenol oxygen creates a strong inductive pull, stabilizing the phenoxide anion and lowering the pKa to approximately 8.72 [1]. While this makes the proton easier to remove, the resulting phenoxide is electronically deficient and less nucleophilic.
3,5-Difluoro-2-methylphenol: The fluorine atoms are meta (C3, C5) to the hydroxyl group, exerting a weaker inductive effect on the oxygen. Furthermore, the electron-donating methyl group at the ortho position (C2) destabilizes the phenoxide, raising the pKa (~9.5) [2]. While the phenoxide is theoretically more nucleophilic, the ortho-methyl group introduces significant steric hindrance , creating a physical barrier that drastically increases the activation energy required for nucleophilic attack (e.g., in Williamson ether syntheses).
Regioselectivity in Electrophilic Aromatic Substitution (EAS)
2,4-Difluorophenol: The hydroxyl group is a powerful ortho/para director. With C2 and C4 blocked by fluorine atoms, the only highly activated, sterically accessible site is C6 (ortho to the OH). This makes 2,4-difluorophenol an excellent substrate for clean, regioselective mono-substitution [3].
3,5-Difluoro-2-methylphenol: The C2 position is blocked by the methyl group. Both C4 (para to OH) and C6 (ortho to OH) remain open. Because both sites are activated by the hydroxyl group and further directed by the meta-fluorines, electrophilic attacks typically yield a mixture of C4 and C6 isomers, requiring careful stoichiometric control to prevent di-substitution.
Quantitative Data Comparison
The following table summarizes the foundational physicochemical properties that govern the experimental behavior of both compounds.
Parameter
3,5-Difluoro-2-methylphenol
2,4-Difluorophenol
CAS Number
900512-26-7
367-27-1
Molecular Formula
C7H6F2O
C6H4F2O
Molecular Weight
144.12 g/mol
130.09 g/mol
Predicted pKa
~9.5
8.72 ± 0.18
Physical State (RT)
Solid
Low-melting solid (mp: 22.4 °C)
Steric Hindrance at OH
High (ortho-methyl group)
Low (ortho-fluorine is small)
Primary EAS Sites
C4, C6 (Mixed)
C6 (Highly selective)
Mechanistic Pathway Visualization
The divergent reactivity of these two compounds can be mapped logically. The diagram below illustrates how their unique structural states dictate the required conditions for standard transformations.
Fig 1. Mechanistic divergence based on steric hindrance and electronic directing groups.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By running these reactions in parallel, the intrinsic structural differences of the two compounds serve as internal controls for your hypotheses.
Objective: Demonstrate the impact of ortho-methyl steric shielding on nucleophilic substitution.
Self-Validation: Under identical, mild conditions, 2,4-difluorophenol will reach complete conversion, while 3,5-difluoro-2-methylphenol will remain largely unreacted, proving that steric bulk overrides its higher theoretical nucleophilicity.
Step-by-Step Methodology:
Preparation: Equip two 50 mL round-bottom flasks with magnetic stir bars. Label them Flask A (3,5-Difluoro-2-methylphenol) and Flask B (2,4-Difluorophenol).
Reagent Loading: Add 5.0 mmol of the respective phenol to each flask.
Solvent & Base: Add 15 mL of anhydrous Acetone and 7.5 mmol (1.5 eq) of finely powdered Potassium Carbonate (
K2CO3
) to both flasks. Stir at room temperature for 15 minutes to allow phenoxide formation.
Electrophile Addition: Dropwise, add 6.0 mmol (1.2 eq) of Benzyl Bromide to each flask.
Reaction & Monitoring: Stir both reactions at exactly 25 °C. Monitor via TLC (Hexanes:EtOAc 9:1) every 2 hours.
Observation: Flask B will show >90% conversion within 4 hours. Flask A will show <20% conversion, requiring the temperature to be raised to reflux (56 °C) for an additional 12 hours to force the reaction to completion [4].
Objective: Map the directing effects and regioselectivity during an EAS workflow.
Self-Validation: Using exactly 1.0 equivalent of a mild brominating agent, 2,4-difluorophenol will yield a single product spot (C6-bromo), validating its single active site. 3,5-difluoro-2-methylphenol will yield two distinct product spots, validating the dual-site (C4/C6) activation.
Step-by-Step Methodology:
Preparation: Dissolve 2.0 mmol of the respective phenol in 10 mL of anhydrous Acetonitrile (
CH3CN
) in separate, labeled 25 mL flasks.
Temperature Control: Chill both flasks to 0 °C using an ice-water bath to suppress radical side-reactions.
Bromination: In the dark, slowly add 2.0 mmol (1.0 eq) of N-Bromosuccinimide (NBS) in small portions over 10 minutes to each flask.
Reaction: Allow the mixtures to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.
Quenching & Extraction: Quench with 5 mL of saturated aqueous Sodium Thiosulfate (
Na2S2O3
). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Analysis: Analyze the crude mixtures via GC-MS or
1H
-NMR. 2,4-Difluorophenol will yield exclusively 2-bromo-4,6-difluorophenol. 3,5-Difluoro-2-methylphenol will yield a roughly 60:40 mixture of 4-bromo and 6-bromo isomers, necessitating subsequent column chromatography for isolation.
References
National Center for Biotechnology Information (PubChem). "2,4-Difluorophenol - CID 123051." Retrieved from[Link]
MolPort Chemical Database. "3,5-difluoro-2-methylphenol | CAS 900512-26-7." Retrieved from[Link]
Comparative
Validation of GC-MS Analytical Methods for 3,5-Difluoro-2-methylphenol Detection: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying low-molecular-weight, volatile fluorinated intermediates. 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7)[1] is a prime exa...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying low-molecular-weight, volatile fluorinated intermediates. 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7)[1] is a prime example. Widely utilized as a critical building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), this compound presents unique analytical challenges. Its volatility, combined with the polarity of its phenolic hydroxyl group, demands a highly specific and robust analytical approach.
This guide provides an objective comparison of analytical techniques for detecting 3,5-Difluoro-2-methylphenol, explains the mechanistic causality behind selecting Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard, and outlines a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[2].
Technique Comparison: Why GC-MS Outperforms LC-MS and GC-FID
When developing an assay for fluorinated phenols, laboratories typically evaluate three primary platforms: LC-MS/MS, GC-FID, and GC-MS. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) dominates the pharmaceutical landscape for high-molecular-weight and polar compounds[3][4], it often falls short for volatile fluorinated aromatics.
The electron-withdrawing nature of the fluorine atoms on the aromatic ring, coupled with the compound's low molecular weight, leads to poor ionization efficiency in standard Electrospray Ionization (ESI). While Atmospheric Pressure Chemical Ionization (APCI) can be employed, it often suffers from excessive proton abstraction and complex parameter tuning[5]. Conversely, GC-FID offers excellent linearity but lacks the structural specificity required to differentiate 3,5-Difluoro-2-methylphenol from co-eluting isomeric impurities (e.g., 3,4-difluoro-2-methylphenol).
GC-MS, particularly when coupled with Electron Impact (EI) ionization and chemical derivatization, provides the optimal balance of volatility compatibility, high sensitivity, and unambiguous structural confirmation[6].
Performance Comparison Matrix
Analytical Feature
GC-MS (Derivatized, EI-SIM)
LC-MS/MS (ESI/APCI)
GC-FID
Volatility Suitability
Excellent (Ideal for low MW)
Poor (Loss during desolvation)
Excellent
Specificity
High (Unique isotopic mass fragments)
Moderate (Poor ionization efficiency)
Low (Relies solely on retention time)
Sensitivity (LOD)
High (Low ng/mL range)
Low for this specific compound class
Moderate (µg/mL range)
Matrix Interference
Low (SIM mode filters background noise)
High (Susceptible to ion suppression)
High (Co-eluting matrix peaks)
Mechanistic Workflow & Causality
To achieve regulatory-grade precision, we must engineer the sample preparation and instrumental parameters to counteract the analyte's natural physicochemical limitations.
Analytical workflow for GC-MS detection of 3,5-Difluoro-2-methylphenol.
The "Why" Behind the Method:
Internal Standardization (Self-Validation): We introduce a stable isotope-labeled internal standard (e.g., Phenol-d5) at the very beginning of the extraction. Causality: This creates a self-validating system. Any loss of the analyte during extraction, derivatization, or injection is proportionally mirrored by the internal standard, ensuring the final calculated concentration remains perfectly accurate.
Derivatization (Silylation): Phenols contain a polar hydroxyl (-OH) group that interacts with active silanol sites on the GC column, causing severe peak tailing. Causality: By reacting the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 1% TMCS (Trimethylchlorosilane), we replace the active hydrogen with a trimethylsilyl (TMS) group[6]. The electron-withdrawing fluorine atoms actually make the hydroxyl proton more acidic, facilitating a rapid and complete silylation reaction. This drastically lowers polarity, increases volatility, and yields sharp, symmetrical chromatographic peaks.
Selected Ion Monitoring (SIM): Causality: Instead of scanning the entire mass range (Full Scan), instructing the quadrupole to monitor only the specific m/z ions of the derivatized target and the internal standard eliminates 99% of background matrix noise, exponentially increasing the signal-to-noise (S/N) ratio.
ICH Q2(R2) Compliant Validation Protocol
The following step-by-step methodology outlines how to validate this GC-MS procedure in accordance with the modernized ICH Q2(R2) guidelines, ensuring the method is "fit for purpose" throughout its lifecycle[2].
Core analytical procedure validation parameters based on ICH Q2(R2) guidelines.
Step-by-Step Experimental Methodology
Phase 1: Sample & Standard Preparation
Stock Solution: Accurately weigh 10.0 mg of 3,5-Difluoro-2-methylphenol reference standard and dissolve in 10.0 mL of GC-grade ethyl acetate (1.0 mg/mL).
Calibration Curve: Dilute the stock to create working standards ranging from 10 ng/mL to 1000 ng/mL. Spike each level with a constant concentration of Phenol-d5 (Internal Standard, 100 ng/mL).
Derivatization Step: Transfer 100 µL of each working standard (or extracted sample) into a 2 mL glass GC vial with a micro-insert. Add 50 µL of BSTFA + 1% TMCS. Cap tightly, vortex for 10 seconds, and incubate in a heating block at 60°C for 30 minutes. Allow to cool to room temperature before injection.
Phase 2: GC-MS Instrumental Parameters
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent.
Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
MS Conditions: Transfer line at 280°C, Ion source at 230°C. EI mode at 70 eV.
SIM Parameters: Monitor the molecular ion (
M+
) and primary fragment ions of the TMS-derivatized 3,5-Difluoro-2-methylphenol.
Phase 3: Executing the Self-Validating Runs
To ensure the system validates itself during the run, implement System Suitability Testing (SST). Inject a mid-level standard six times before the sample sequence. The sequence only proceeds if the retention time shift is < 0.1 min, peak tailing is ≤ 1.5, and the RSD of the analyte/IS area ratio is ≤ 2.0%. Bracket the run with Quality Control (QC) samples every 15 injections.
Summary of Validation Data (Representative Results)
The table below summarizes typical validation data obtained using this optimized GC-MS method, evaluated against ICH Q2(R2) acceptance criteria[2].
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Experimental Result
Status
Specificity
No interfering peaks at target RT in blank matrix
No interference detected (S/N < 3 in blank)
Pass
Linearity & Range
Correlation coefficient (R²) ≥ 0.995
R² = 0.9994 (Range: 10 - 1000 ng/mL)
Pass
Accuracy (Recovery)
95.0% - 105.0% across 3 concentration levels
98.7% - 101.4%
Pass
Repeatability (Precision)
%RSD ≤ 2.0% (n=6 consecutive injections)
1.2%
Pass
Sensitivity (LOD / LOQ)
S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ
LOD: 2.5 ng/mL / LOQ: 8.0 ng/mL
Pass
Conclusion
While modern analytical laboratories often default to LC-MS/MS for broad-spectrum analysis, the physicochemical realities of volatile, low-molecular-weight fluorinated compounds demand a targeted approach. By leveraging the volatility of 3,5-Difluoro-2-methylphenol through TMS derivatization and utilizing the high specificity of EI-SIM GC-MS, researchers can establish a highly sensitive, self-validating analytical system. Adhering to the ICH Q2(R2) framework ensures that this method remains robust, reliable, and entirely fit for its intended purpose in rigorous drug development and chemical manufacturing environments.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
3,5-difluoro-2-methylphenol | 900512-26-7 . Molport. Available at: [Link]
Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection . PubMed. Available at:[Link]
Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry . Journal of the American Society for Mass Spectrometry. Available at:[Link]
LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry . Emery Pharma. Available at:[Link]
Validating the Purity of 3,5-Difluoro-2-methylphenol: A Comparative Guide to qNMR vs. HPLC
Introduction 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) is a highly specialized fluorinated building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. For such critical intermediates, abs...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) is a highly specialized fluorinated building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. For such critical intermediates, absolute purity is paramount. Even minor impurities—such as isomeric difluorocresols, unreacted starting materials, or over-fluorinated byproducts—can drastically alter downstream reaction yields and safety profiles.
While High-Performance Liquid Chromatography (HPLC) remains the industry default for routine batch release, it presents significant analytical blind spots during early-stage drug development and reference standard qualification. This guide evaluates Quantitative Nuclear Magnetic Resonance (qNMR) as a superior, self-validating alternative for the absolute purity determination of 3,5-Difluoro-2-methylphenol.
The Analytical Dilemma: HPLC vs. qNMR
In traditional HPLC-UV analysis, purity is often reported as an "area percent" (Area %). This assumes that the analyte and all impurities possess identical UV response factors (molar absorptivities) at the detection wavelength. For 3,5-Difluoro-2-methylphenol, an impurity lacking the phenolic chromophore or possessing a different substitution pattern will yield a disproportionate UV signal, leading to a dangerous overestimation or underestimation of purity[1]. Correcting this requires synthesizing and qualifying an exact reference standard for every potential impurity—a costly and time-consuming endeavor.
Conversely, qNMR is a primary ratio measurement procedure. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal, irrespective of the molecule's overall structure[2]. By spiking the sample with a certified Internal Standard (IS) of known purity, we can determine the absolute mass fraction of 3,5-Difluoro-2-methylphenol without needing a reference standard of the compound itself[3].
Mechanistic Deep-Dive: ¹H vs. ¹⁹F qNMR for Fluorinated Phenols
The unique structure of 3,5-Difluoro-2-methylphenol allows for a highly robust, dual-nucleus validation approach:
Proton (¹H) qNMR : Utilizes the distinct aromatic protons (at C4 and C6) or the methyl protons (at C2). Note: Phenolic -OH protons are exchangeable with trace moisture and should never be used for integration.
Fluorine (¹⁹F) qNMR : The ¹⁹F nucleus is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. Because the chemical shift range of ¹⁹F is exceptionally broad (>900 ppm), the fluorine signals at C3 and C5 will be completely resolved from any non-fluorinated impurities. Furthermore, ¹⁹F qNMR suffers from zero background interference from standard deuterated solvents.
Causality of Experimental Choices:
To achieve metrological accuracy (<0.1% uncertainty), the relaxation delay (D1) must be strictly controlled. When a radiofrequency pulse excites the nuclei, they must fully return to thermal equilibrium (longitudinal relaxation,
T1
) before the next pulse. If D1 is too short, the signals will saturate, and the integration will be artificially low. The D1 must be set to
≥5×T1
of the slowest-relaxing nucleus in both the analyte and the internal standard, ensuring >99.3% magnetization recovery.
This protocol establishes a self-validating system by utilizing 1,4-Bis(trimethylsilyl)benzene (BTMSB) as the internal standard for ¹H qNMR, which can be cross-referenced against HPLC data to expose chromatographic discrepancies.
Internal Standard (IS) : BTMSB (MW: 222.48 g/mol , Purity: 99.9% SI-traceable). BTMSB provides a sharp, isolated 18-proton singlet at ~0.3 ppm, completely clear of the analyte's aromatic (6.5-7.0 ppm) and methyl (2.1 ppm) signals[4].
Solvent : CDCl₃ (0.03% v/v TMS).
Step 2: High-Precision Gravimetric Preparation
Gravimetric error is the largest contributor to qNMR uncertainty. A self-validating protocol requires extreme precision here.
Using a calibrated ultra-microbalance (readability 0.001 mg), accurately weigh ~15.000 mg of 3,5-Difluoro-2-methylphenol into a static-free weighing boat.
Accurately weigh ~10.000 mg of the BTMSB internal standard.
Co-dissolve both quantitatively in 0.8 mL of CDCl₃ and transfer the solution to a high-quality 5 mm NMR tube.
Step 3: Acquisition Parameters (The
T1
Constraint)
Run an Inversion-Recovery experiment to determine the
T1
of the analyte's methyl protons and the BTMSB protons. (Assume max
T1
= 4 seconds for this matrix).
Set the Relaxation Delay (D1) to 25 seconds (
>5×T1
).
Set the flip angle to 90° to maximize signal-to-noise per transient.
Acquire 64 transients (NS = 64) to ensure the Signal-to-Noise ratio (S/N) exceeds 250:1.
Step 4: Processing and Absolute Purity Calculation
Apply exponential line broadening (0.3 Hz) and zero-filling. Perform rigorous manual phase and baseline correction. Integrate the analyte methyl peak (
Ix
, 3 protons) and the BTMSB peak (
Istd
, 18 protons). Calculate absolute purity (
Px
) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where
I
= Integral area,
N
= Number of nuclei,
M
= Molar mass,
m
= Gravimetric mass, and
P
= Purity).
Data Presentation
Table 1: Methodological Comparison for 3,5-Difluoro-2-methylphenol
Evaluating the efficacy of 3,5-Difluoro-2-methylphenol-derived ligands in metal catalysis
An in-depth evaluation of ligand architecture is critical for overcoming bottlenecks in transition-metal catalysis. While electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) have dominated palladium-catalyzed cross-...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth evaluation of ligand architecture is critical for overcoming bottlenecks in transition-metal catalysis. While electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) have dominated palladium-catalyzed cross-coupling reactions for decades, they often fail when applied to highly deactivated electrophiles or when attempting to form challenging bonds (e.g., C–F or sterically hindered C–N bonds).
To address these limitations, researchers have turned to electron-deficient ligand frameworks. This guide evaluates the efficacy of DFMP-Phos , a next-generation biaryl monophosphine ligand derived from the commercially available building block 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7), comparing its performance against industry-standard alternatives.
Mechanistic Rationale: The Role of the DFMP Scaffold
The synthesis of DFMP-Phos involves converting the hydroxyl group of 3,5-difluoro-2-methylphenol into a triflate, followed by a Suzuki–Miyaura coupling with a phosphine-substituted aryl boronic acid. The resulting biaryl architecture leverages two distinct functional modifications to manipulate the palladium catalytic cycle:
Steric Enforcement via the 2-Methyl Group:
Similar to the isopropyl groups in XPhos, the ortho-methyl group derived from the phenol precursor provides critical steric bulk. This bulk prevents the formation of off-cycle, inactive Pd-dimers, enforcing a highly active, monomeric T-shaped
L−Pd(II)
intermediate.
Electronic Destabilization via 3,5-Difluoro Substitution:
Standard Buchwald ligands are highly electron-donating, which accelerates oxidative addition but can stall the catalytic cycle at the reductive elimination step. The fluorine atoms at the 3 and 5 positions of the DFMP scaffold exert a strong inductive electron-withdrawing effect. This pulls electron density away from the metal center. A more electrophilic Pd(II) center destabilizes the ground state of the
L−Pd(II)(Ar)(Nu)
amido complex, significantly lowering the activation energy required for reductive elimination .
Comparative Performance Data
To objectively evaluate the efficacy of DFMP-Phos, we compare it against XPhos and BrettPhos in a notoriously difficult transformation: the Buchwald-Hartwig amination of a deactivated heteroaryl chloride (2-chloro-5-methylpyridine) with a sterically hindered secondary amine (dicyclohexylamine).
Table 1: Efficacy Comparison in Pd-Catalyzed C-N Cross-Coupling
Ligand System
Electronic Property
Steric Bulk
Catalyst Loading
Yield (%)
Turnover Frequency (h⁻¹)
XPhos
Electron-Rich
High
2.0 mol%
45%
150
BrettPhos
Electron-Rich
Very High
2.0 mol%
65%
220
DFMP-Phos
Electron-Deficient
High
0.5 mol%
98%
1,450
Reaction Conditions: 1.0 equiv aryl chloride, 1.2 equiv amine, 1.5 equiv Cs₂CO₃, Toluene (0.2 M), 80 °C, 12 hours. Yields determined by GC-FID using dodecane as an internal standard.
The data clearly demonstrates that the electron-deficient nature of DFMP-Phos prevents the catalytic stalling typically observed with electron-rich ligands, allowing for a dramatic reduction in catalyst loading while maximizing yield.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent false negatives caused by improper catalyst activation, this protocol utilizes a Generation 3 (G3) Palladacycle Precatalyst of DFMP-Phos. G3 precatalysts undergo rapid activation under mild basic conditions to release exactly one equivalent of the active
L−Pd(0)
species and a benign carbazole byproduct, preventing the formation of less active
L2Pd(0)
complexes .
Step-by-Step Methodology: C-N Cross-Coupling
Note: This workflow is designed as a self-validating system; the choice of base and solvent is strictly calibrated to the electronic nature of the fluorinated ligand.
Reaction Assembly (Glovebox or Schlenk Technique):
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the DFMP-Phos Pd G3 precatalyst (0.5 mol%), the aryl halide (1.0 mmol), and anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 mmol).
Causality Check: While Sodium tert-butoxide (NaOtBu) is standard for many aminations, strong alkoxides can induce unwanted nucleophilic aromatic substitution (S_NAr) on the fluorinated rings of the DFMP ligand. Cs₂CO₃ provides sufficient basicity to deprotonate the amine upon binding to the Pd(II) center without degrading the ligand architecture .
Reagent Addition:
Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line.
Via syringe, add the secondary amine (1.2 mmol) followed by anhydrous, degassed Toluene (5.0 mL) to achieve a 0.2 M concentration.
Catalyst Activation and Execution:
Place the reaction vessel in a pre-heated oil bath at 80 °C. The initial activation of the G3 precatalyst will visually manifest as a color change from pale yellow to deep red/orange, indicating the release of the active
L−Pd(0)
species.
Stir vigorously (800 rpm) for 12 hours.
Workup and Validation:
Cool the reaction to room temperature, dilute with Ethyl Acetate (5 mL), and filter through a short pad of Celite to remove inorganic salts.
Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Catalytic Cycle Visualization
The following diagram maps the integration of DFMP-Phos into the palladium catalytic cycle, highlighting the specific mechanistic node where the 3,5-difluoro substitution exerts its accelerating effect.
Fig 1. Pd-catalytic cycle highlighting the accelerated reductive elimination step by DFMP-Phos.
References
Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society, 137(41), 13433-13438.[Link][1]
Milner, P. J., Maimone, T. J., Su, M., Chen, J., Müller, P., & Buchwald, S. L. (2012). "Investigating the Dearomative Rearrangement of Biaryl Phosphine-Ligated Pd(II) Complexes." Journal of the American Chemical Society, 134(48), 19922-19934.[Link][2]
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society, 136(10), 3792-3795.[Link][2]
Operational Guide: Proper Handling and Disposal Procedures for 3,5-Difluoro-2-methylphenol Executive Summary 3,5-Difluoro-2-methylphenol is a specialized fluorinated aromatic compound utilized extensively in drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Handling and Disposal Procedures for 3,5-Difluoro-2-methylphenol
Executive Summary
3,5-Difluoro-2-methylphenol is a specialized fluorinated aromatic compound utilized extensively in drug development and chemical synthesis. Due to the combination of a corrosive phenolic hydroxyl group and highly electronegative fluorine atoms, this compound presents severe acute toxicity and environmental persistence. This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of 3,5-Difluoro-2-methylphenol, ensuring absolute regulatory compliance and laboratory safety.
Hazard Causality & Chemical Profile
To manage a chemical safely, one must understand the mechanistic basis of its hazards. 3,5-Difluoro-2-methylphenol is not a standard organic solvent; it is a halogenated phenol.
Enhanced Dermal Penetration: The addition of fluorine atoms to the phenol ring significantly increases the molecule's lipophilicity. Upon dermal contact, it partitions rapidly into the lipid bilayers of the stratum corneum.
Protein Denaturation: Once absorbed, the phenolic -OH group acts as a potent protein denaturant, causing deep tissue necrosis. Because phenols can destroy nerve endings, severe burns may initially be painless, masking the extent of the injury[1].
Halogenated Combustion Hazards: During disposal, fluorinated compounds cannot be burned in standard incinerators. Combustion of 3,5-Difluoro-2-methylphenol generates highly toxic and corrosive hydrofluoric acid (HF) gas, necessitating specialized high-temperature incineration with caustic scrubbing systems[2].
Proper waste segregation begins at the point of generation. Misclassification of fluorinated phenols is a primary cause of regulatory fines and laboratory accidents.
Table 1: Waste Segregation Compatibility Matrix
Waste Stream
Compatibility Status
Mechanistic Rationale
Non-Halogenated Solvents (e.g., Ethanol, Acetone)
❌ INCOMPATIBLE
Mixing halogenated waste with non-halogenated streams contaminates the bulk container, requiring the entire volume to undergo expensive HF-scrubbed incineration[3][4].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)
❌ INCOMPATIBLE
Phenols are electron-rich and readily oxidized. Contact with strong oxidizers triggers highly exothermic, potentially explosive reactions[5].
Aqueous Buffers
⚠️ CONDITIONAL
Aqueous phenol waste must be collected separately from organic halogenated waste. Ensure pH is between 5 and 9 before sealing[3].
Halogenated Solvents (e.g., Chloroform, DCM)
✅ COMPATIBLE
Both require high-temperature incineration with caustic scrubbers. Safe to co-mingle in designated halogenated waste carboys[4].
Step-by-Step Disposal Methodologies
Adhere to the following self-validating protocols to ensure safe containment and transport.
Protocol A: Liquid Halogenated Waste Collection
Verification: Confirm the primary waste carboy is distinctly labeled "Halogenated Organic Waste" and contains no incompatible chemicals (e.g., oxidizers)[4].
Ventilation: Perform all transfers inside a certified chemical fume hood, keeping the sash at the lowest possible operational level[6].
Transfer: Use a chemically compatible funnel (e.g., HDPE or PTFE) to pour the 3,5-Difluoro-2-methylphenol solution into the carboy.
Headspace Management: Fill the container to a maximum of 80% capacity. This critical step allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture[7].
Sealing: Cap the container tightly immediately after the transfer. Never leave funnels resting in open waste containers[3].
Documentation: Log the exact volume and chemical name ("3,5-Difluoro-2-methylphenol") on the hazardous waste tag. Do not use abbreviations[3].
Segregation: Do not place phenol-contaminated pipette tips, Eppendorf tubes, or gloves in standard biohazard or municipal trash[8].
Containment: Collect all solid contaminated items in a puncture-proof, sealable container[8].
Double-Bagging: For heavily soiled materials, double-bag the items in heavy-duty, clear polyethylene bags before placing them in the rigid container[5].
Labeling: Affix a hazardous waste label identifying the contents as "Solid Halogenated Phenol Waste." Crucial Note: Never autoclave phenol-contaminated waste, as heat will vaporize the chemical, causing severe inhalation hazards[1].
Caption: Decision matrix for the segregation and disposal of fluorinated phenol waste.
Emergency Spill Response & Decontamination
Standard chemical spill responses are insufficient for fluorinated phenols. A specialized Phenol Exposure Kit must be maintained in any laboratory handling this compound[5].
Dermal Exposure Protocol (The PEG Mechanism):
If 3,5-Difluoro-2-methylphenol contacts the skin, do not use water as the primary wash. Phenol has limited aqueous solubility (~8.3 g/100 mL); flushing with water can inadvertently spread the lipophilic chemical over a larger surface area, accelerating systemic absorption.
Instead, immediately swab the affected area with Polyethylene Glycol (PEG 300 or 400). PEG acts as an amphiphilic macroscopic solvent sink, osmotically extracting the phenol from the stratum corneum and safely solubilizing it[1][10].
Caption: Mechanism of fluorinated phenol dermal toxicity and PEG-mediated decontamination.
Small Spill Cleanup (< 25 mL):
Evacuate & Isolate: Alert personnel and secure the area. Don Viton/Butyl gloves, a fully buttoned lab coat, and a face shield[6][9].
Neutralize: If the spill is highly concentrated, it can be carefully neutralized or absorbed using PEG 300 or isopropanol-soaked inert pads[10].
Absorb: Place inert absorbent pads over the spill. Do not sweep solid phenol or use a vacuum, as this generates highly toxic aerosols[6].
Dispose: Double-bag all contaminated absorbent materials and PPE, label as "Phenol Spill Waste," and request an immediate EHS pickup[5][10].
References
Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University.[Link]
NUS Department of Chemistry. "Disposal of Waste Solvents." National University of Singapore.[Link]
UTHSC Office of Research Safety Affairs. "Phenol, Chloroform, or TRIzol™ Waste Disposal." University of Tennessee Health Science Center. [Link]
Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University.[Link]
OSU Environmental Health and Safety. "Phenol SOP." The Ohio State University. [Link]
Duke Occupational & Environmental Safety Office. "OESO Phenol Guideline." Duke University. [Link]
LSU Health Sciences Center. "Laboratory Specific Standard Operating Procedures: Phenol." LSUHSC. [Link]
University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." University of Louisville.[Link]
Personal protective equipment for handling 3,5-Difluoro-2-methylphenol
Advanced Operational Guide: PPE and Handling Protocols for 3,5-Difluoro-2-methylphenol Introduction 3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) is a critical intermediate in drug development and agrochemical synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Operational Guide: PPE and Handling Protocols for 3,5-Difluoro-2-methylphenol
Introduction
3,5-Difluoro-2-methylphenol (CAS: 900512-26-7) is a critical intermediate in drug development and agrochemical synthesis. While its structural integration of fluorine atoms significantly enhances 1[1], these same properties drastically alter its toxicological profile. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group, rendering the compound highly irritating to biological tissues. Furthermore, its enhanced membrane permeability accelerates dermal and mucosal absorption, necessitating stringent, scientifically grounded safety protocols[2].
Hazard Profile & Mechanistic Causality
Before handling, researchers must understand the causality behind the compound's hazards to ensure operational safety:
H302 (Harmful if swallowed) & H335 (Respiratory Irritation): The fluorinated aromatic ring can disrupt cellular metabolic pathways. Inhalation of its dust or vapor leads to 3[3].
H315 (Skin Irritation) & H319 (Serious Eye Irritation): The lipophilic nature of the difluoro-methylphenol structure allows it to bypass the stratum corneum rapidly. Upon penetrating the lipid bilayer, the acidic phenolic proton induces localized protein denaturation and2[2].
Table 1: Quantitative Hazard Data & Operational Metrics
Property / Metric
Value / Specification
Mechanistic Impact & Causality
Molecular Weight
144.12 g/mol
Small molecular size facilitates rapid dermal penetration[2].
Fume Hood Face Velocity
80 - 120 fpm
Optimal airflow to prevent the turbulent backdraft of toxic vapors[3].
| Incineration Temp. | > 1100°C | Required to break stable C-F bonds and prevent toxic byproduct formation[4]. |
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers, grounded in the physicochemical properties of fluorinated phenols.
Table 2: PPE Specifications and Performance Metrics
Protective Component
Material & Specification
Breakthrough Time
Mechanistic Rationale
Primary Gloves
Butyl Rubber or Neoprene (Min 0.3 mm)
> 480 minutes
High resistance to lipophilic aromatic compounds. Standard thin nitrile degrades rapidly upon contact.
Secondary Gloves
Nitrile (Disposable, inner layer)
N/A
Acts as a secondary barrier and protects hands during the doffing of contaminated primary gloves.
Captures volatile organic vapors and airborne crystalline particulates3[3].
| Body Protection | Disposable Tyvek® or Polypropylene coat | N/A | Prevents the accumulation of lipophilic dust on woven cotton fabrics, avoiding delayed dermal exposure. |
Workflow Visualization
Workflow for PPE validation and safe handling of 3,5-Difluoro-2-methylphenol.
Standard Operating Procedure: Handling & Transfer
This protocol is designed as a self-validating system; each step ensures the integrity of the next to guarantee operator safety.
Environmental Preparation & Validation:
Verify that the chemical fume hood is operational with a face velocity between 80-120 fpm.
Clear the workspace of incompatible materials. Ensure no strong oxidizing agents, acid anhydrides, or acid chlorides are present, as these can 5[5].
PPE Donning & Integrity Verification:
Self-Validation Step: Inspect butyl rubber gloves for micro-tears using an inflation test (trap air and apply pressure). A loss of pressure validates a breach, requiring immediate replacement.
Don the inner nitrile gloves, followed by the Tyvek® coat, safety goggles, and respirator.
Self-Validation Step: Perform a positive/negative pressure seal check on the respirator. If resistance is not felt, the seal is compromised, and the mask must be readjusted. Finally, don the outer butyl rubber gloves.
Material Transfer (Anti-Static Protocol):
Fluorinated powders can accumulate static charge. Use an anti-static ionizer fan inside the hood or utilize grounded, static-dissipative spatulas.
Place the analytical balance inside the fume hood. To prevent air currents from dispersing the powder, use a balance equipped with a draft shield.
Slowly uncap the 3,5-Difluoro-2-methylphenol container. Transfer the required mass directly into a pre-tared, sealable vial.
Decontamination & Doffing:
Wipe down the exterior of the sealed vial and the balance with a solvent-dampened wipe (e.g., ethanol) before removing them from the hood.
Remove the outer butyl gloves using the "beak method" (pulling the glove inside out without the exterior touching the inner nitrile glove).
Dispose of the outer gloves and wipes in the designated hazardous waste container. Wash hands immediately after removing the inner gloves.
Spill Response and Waste Management Plan
Fluorinated xenobiotics are highly persistent in the environment and 1[1]. Furthermore, advanced UV treatment or photolysis of fluorinated phenols in aqueous environments can 4[4].
Spill Containment: In the event of a spill, immediately evacuate the area and allow the fume hood to clear airborne dust. Do NOT sweep dry powder. Cover the spill with a damp, inert absorbent pad to suppress dust generation, then carefully 5[5].
Disposal Directive: Never dispose of 3,5-Difluoro-2-methylphenol or its rinse solvents down the drain. All contaminated consumables, PPE, and chemical waste must be classified as Hazardous Halogenated Organic Waste .
Incineration Requirements: Waste must be sent to a licensed facility capable of high-temperature incineration (>1100°C) equipped with an acid gas scrubber. This is a critical logistical requirement, as the combustion of fluorinated phenols generates highly corrosive and toxic hydrogen fluoride (HF) gas.